6-chloro-N-methylnicotinamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYOMDZKXMQLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494337 | |
| Record name | 6-Chloro-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54189-82-1 | |
| Record name | 6-Chloro-N-methylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54189-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, 6-chloro-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-chloro-N-methylnicotinamide
This technical guide provides a comprehensive overview of the synthetic pathway for 6-chloro-N-methylnicotinamide, an important intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. It details the core synthetic transformations, experimental protocols, and relevant quantitative data.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, including nicotinamide-based drugs targeting metabolic and neurological disorders.[1] Its structure, featuring a chlorinated pyridine ring with a methylamide functional group, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents. This guide outlines a common and effective multi-step synthesis beginning from the readily available precursor, 6-hydroxynicotinic acid.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved through a three-step process starting from 6-hydroxynicotinic acid. The pathway involves the chlorination of the pyridine ring, conversion of the carboxylic acid to an acyl chloride, and subsequent amidation.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-N-methylnicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of relevant chemical and biological processes.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in medicinal chemistry. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into drug products.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | N/A |
| Molecular Weight | 170.60 g/mol | N/A |
| Melting Point | 152.8-153.4 °C | N/A |
| Boiling Point (Predicted) | 347.6 ± 27.0 °C | N/A |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 13.85 ± 0.46 | N/A |
| Appearance | White to light yellow solid | N/A |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are outlined below. These protocols are provided to enable replication and further investigation in a laboratory setting.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 6-chloronicotinoyl chloride and methylamine.
Materials:
-
6-chloronicotinoyl chloride
-
Methylamine solution (e.g., 2M in THF)
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 6-chloronicotinoyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.25 equivalents) to the solution.
-
Slowly add a solution of methylamine (1.25 equivalents) in THF to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3.5 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a solid.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Determination of Melting Point
The melting point is a critical indicator of purity. The following protocol outlines the capillary method for its determination.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Determination of Aqueous Solubility
This protocol describes a shake-flask method for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Distilled or deionized water
-
Screw-cap vials
-
Orbital shaker or rotator
-
Constant temperature bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a screw-cap vial containing a known volume of distilled water.
-
Seal the vial and place it in a constant temperature bath on an orbital shaker.
-
Shake the vial for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand in the constant temperature bath to let the undissolved solid settle.
-
Centrifuge the suspension to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the appropriate solvent.
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution, which represents the aqueous solubility at that temperature.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. This protocol outlines the shake-flask method for its determination.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or screw-cap centrifuge tubes
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis)
Procedure:
-
Prepare pre-saturated solvents by shaking equal volumes of n-octanol and water together for 24 hours and then allowing the phases to separate.
-
Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Add a known volume of this solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other pre-saturated solvent to the funnel or tube.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the solute between the two phases.
-
Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Carefully sample a known volume from both the n-octanol and the aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient (LogP = log10(P)).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Hypothetical signaling pathway for enzyme inhibition.
6-chloro-N-methylnicotinamide CAS number 54189-82-1
An in-depth technical guide on 6-chloro-N-methylnicotinamide (CAS Number: 54189-82-1) is currently challenging to compile due to the limited availability of specific experimental data in the public domain. This compound is primarily documented as a chemical intermediate, and as such, extensive research into its biological activity and detailed experimental protocols are not readily accessible.
This guide, therefore, presents the available information on this compound, supplemented with data from closely related nicotinamide derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. It is crucial to note that the biological activities and experimental protocols of related compounds are provided for informational purposes and should be used as a reference for potential research directions, not as a direct representation of the properties of this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided below. Spectroscopic data, while critical for compound characterization, is not currently available in public databases for this specific molecule. Researchers would need to perform their own analytical studies (NMR, IR, MS) to obtain this information.
| Property | Value | Source |
| CAS Number | 54189-82-1 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.60 g/mol | [3][4] |
| Boiling Point | 347.6°C | [4] |
| Purity | ≥96-99% (as commercially available) | [2][4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Purification
2.1. Synthesis Protocol: Amidation of 6-Chloronicotinoyl Chloride
A common method for the synthesis of this compound involves the reaction of 6-chloronicotinoyl chloride with methylamine.
Experimental Protocol:
-
Materials: 6-chloronicotinic acid, thionyl chloride, methylamine solution, dioxane, toluene, water.
-
Step 1: Formation of the Acid Chloride: 6-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride, to form 6-chloronicotinoyl chloride. This reaction is typically performed in an inert solvent under reflux, followed by removal of excess thionyl chloride by distillation.
-
Step 2: Amidation: The resulting crude 6-chloronicotinoyl chloride is slowly added to a cooled solution of methylamine in a suitable solvent mixture (e.g., dioxane and toluene). The reaction is stirred for several hours, allowing it to slowly warm to room temperature.
-
Step 3: Work-up and Isolation: The reaction mixture is concentrated under reduced pressure. The residue is then triturated with water to precipitate the crude product. The solid is collected by filtration and dried.
2.2. Purification
Specific purification protocols for this compound are not detailed in the available literature. However, standard techniques for the purification of crystalline organic compounds can be employed.
General Purification Protocol:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture. The choice of solvent would need to be determined experimentally, with common choices including ethanol, methanol, ethyl acetate, or mixtures with water or hexanes. The process involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.
-
Chromatography: For higher purity, column chromatography using silica gel is a standard method. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) would need to be developed to effectively separate the desired product from any impurities.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, its structural similarity to other nicotinamide derivatives suggests potential areas of investigation. It is often cited as a building block in medicinal chemistry for the development of analogs with potential enzyme inhibitory activity and as ligands for nicotinic receptors.[4]
3.1. Potential as an Enzyme Inhibitor
Nicotinamide and its derivatives are known to interact with a variety of enzymes. For instance, nicotinamide itself is a known inhibitor of sirtuins and PARPs. Given the structural similarities, this compound could be investigated as a potential inhibitor of these or other enzymes.
3.2. Potential as a Nicotinic Acetylcholine Receptor (nAChR) Ligand
The nicotinamide scaffold is a core component of molecules that interact with nAChRs. The chloro and methyl functional groups on this compound allow for selective modifications that could be valuable in optimizing drug candidates for improved bioavailability and target specificity at different nAChR subtypes.[4]
Experimental Protocols for Biological Evaluation (Based on Related Compounds)
The following are generalized protocols for assays that could be adapted to evaluate the biological activity of this compound.
4.1. Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme.
Experimental Protocol:
-
Materials: Purified target enzyme, substrate for the enzyme, this compound, appropriate buffer solution, and a detection instrument (e.g., spectrophotometer or fluorometer).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the enzyme and a series of dilutions of the test compound in the reaction buffer.
-
Incubate the enzyme and compound mixture for a predetermined amount of time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using the appropriate detection method.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
4.2. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for a specific nAChR subtype.
Experimental Protocol:
-
Materials: Cell membranes expressing the nAChR subtype of interest, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]epibatidine), this compound, assay buffer, and a scintillation counter.
-
Procedure:
-
In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of bound radioligand will decrease as the concentration of the test compound increases. From this data, the inhibition constant (Ki) of the test compound can be calculated, which represents its affinity for the receptor.
-
Visualization of Methodologies
5.1. Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
5.2. General Enzyme Inhibition Assay Workflow
This diagram outlines the key steps in performing a typical enzyme inhibition assay.
Caption: Workflow for an enzyme inhibition assay.
Disclaimer
This document is intended for informational purposes for a technical audience. The information on biological activities and experimental protocols for related compounds is not a substitute for rigorous experimental validation for this compound. Researchers should conduct their own studies to determine the specific properties and activities of this compound.
References
The Evolving Landscape of Nicotinamide Analogs: A Deep Dive into the Biological Activity of 6-Chloro-N-Methylnicotinamide Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the burgeoning field of 6-chloro-N-methylnicotinamide derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their diverse biological activities. This whitepaper consolidates current research on their potential as anticancer, antifungal, and enzyme-inhibiting agents, presenting key quantitative data, experimental protocols, and visual representations of associated signaling pathways.
The guide meticulously summarizes the structure-activity relationships of these compounds, highlighting their potential in targeting various pathological processes. The inclusion of a chloro group at the 6-position of the nicotinamide scaffold has been shown to be a critical determinant of their biological efficacy.
Anticancer Potential: Targeting Cellular Proliferation
Several studies have underscored the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The primary mechanism of action is believed to involve the inhibition of enzymes crucial for cell proliferation.
Below is a summary of the reported in vitro cytotoxic activities:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative Series 1 | |||
| N4 | MCF-7 (Breast) | 12.1 | [1][2] |
| Derivative Series 2 | |||
| 3d | MCF-7 (Breast) | 43.4 | [1] |
| 3d | MDA-MB-231 (Breast) | 35.9 | [1] |
| 4d | MCF-7 (Breast) | 39.0 | [1] |
| 4d | MDA-MB-231 (Breast) | 35.1 | [1] |
| Derivative Series 3 | |||
| 3a | A549 (Lung) | 5.988 | [1] |
Antifungal Activity: Disrupting Fungal Cell Integrity
The unique structural features of these derivatives also confer potent antifungal properties. Research has demonstrated their efficacy against various pathogenic fungi, with some compounds exhibiting superior activity to commercially available antifungal agents.
A selection of the most potent antifungal derivatives is presented below:
| Compound ID | Fungal Strain | MIC (µg/mL) | EC50 (mg/L) | Reference |
| Derivative Series 4 | ||||
| 16g | Candida albicans SC5314 | 0.25 | [3] | |
| 16g | Fluconazole-resistant C. albicans | 0.125 - 1 | [3] | |
| Derivative Series 5 | ||||
| 4f | Cucumber Downy Mildew (Pseudoperonospora cubensis) | 1.96 | [4][5] | |
| 4a | Cucumber Downy Mildew (Pseudoperonospora cubensis) | 4.69 | [4][5] |
Mechanism of Action: Enzyme Inhibition and Pathway Modulation
The biological activities of this compound derivatives are intrinsically linked to their ability to interact with and inhibit various enzymes. One of the key targets identified is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme involved in metabolic regulation.[6][7][8] By inhibiting NNMT, these compounds can modulate cellular metabolism and impact disease progression.
The following diagram illustrates the general workflow for assessing the cytotoxic activity of these derivatives.
The following diagram illustrates the proposed inhibitory action on the Nicotinamide N-methyltransferase (NNMT) signaling pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized this compound derivatives is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Antifungal Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a suspension is prepared in sterile saline to a concentration of 1 × 10⁶ to 5 × 10⁶ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a significant inhibition of visible fungal growth compared to the growth control.
This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the future design and development of more potent and selective this compound derivatives for therapeutic applications. The compiled data and detailed methodologies are intended to accelerate research in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide N-methyltransferase as a potential therapeutic target for neurodegenerative disorders: Mechanisms, challenges, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 6-chloro-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-N-methylnicotinamide is a synthetic derivative of nicotinamide, vitamin B3. While direct comprehensive studies on this specific compound are limited in publicly available literature, its structural similarity to other nicotinamide analogs strongly suggests a primary mechanism of action centered on the inhibition of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in cellular metabolism and its dysregulation has been implicated in a range of pathologies, including metabolic diseases, cancer, and neurological disorders. This guide synthesizes the current understanding of NNMT as a therapeutic target and infers the likely mechanism of action of this compound based on structure-activity relationship (SAR) studies of similar compounds. We will delve into the core biological pathways, present quantitative data from analogous inhibitors, and provide detailed experimental protocols for assessing the inhibitory activity of this class of compounds.
Introduction: The Central Role of Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM) and other pyridine-containing compounds. This process yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1] The activity of NNMT is pivotal in maintaining cellular NAD+ levels, a critical coenzyme in redox reactions and a substrate for various signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).
Overexpression of NNMT has been observed in various cancers, including renal, ovarian, and glioblastoma, where it is believed to contribute to altered cellular metabolism and epigenetic landscapes, promoting tumor growth and metastasis.[1] In metabolic disorders such as obesity and type 2 diabetes, elevated NNMT activity in adipose tissue and the liver is associated with insulin resistance.[1] Furthermore, dysregulation of NNMT has been linked to neurodegenerative diseases.[1] Consequently, the development of small molecule inhibitors of NNMT has emerged as a promising therapeutic strategy.
Core Mechanism of Action: Inhibition of NNMT
Based on its chemical structure as a substituted nicotinamide, this compound is hypothesized to act as a competitive inhibitor of NNMT, binding to the nicotinamide-binding pocket of the enzyme. The presence of the chloro group at the 6-position of the pyridine ring is expected to influence the electronic properties and binding affinity of the molecule within the active site of NNMT.
Structure-Activity Relationship (SAR) of Nicotinamide Analogs as NNMT Inhibitors
-
Substitution on the Pyridine Ring: Modifications on the pyridine ring of nicotinamide have been extensively explored to enhance inhibitory potency. For instance, the introduction of bulky or electron-withdrawing groups can significantly impact binding affinity.
-
Amide Group Modification: Alterations to the amide side chain also play a critical role in the interaction with the enzyme.
The chloro substituent in this compound is an electron-withdrawing group, which could potentially enhance its interaction with the active site residues of NNMT.
Quantitative Data for Analogous NNMT Inhibitors
To provide a quantitative perspective, the following table summarizes the inhibitory activities of several nicotinamide analogs against human NNMT. It is important to note that these are analogous compounds, and the activity of this compound may vary.
| Compound | IC50 (µM) | Ki (nM) | Cell-based Assay (IC50, µM) | Reference |
| II399 | - | - | ~1 | [2] |
| II559 | - | 1.2 | ~0.15 | [2] |
| II802 | - | 1.6 | ~0.15 | [2] |
| 5-amino-1-methylquinolinium | 1.2 | - | - | [1] |
| 1-Methylnicotinamide (1-MNA) | 12.1 | - | - | [1] |
Signaling Pathways Affected by NNMT Inhibition
Inhibition of NNMT by compounds like this compound is expected to have significant downstream effects on various cellular signaling pathways due to the modulation of NAD+ and SAM levels.
Figure 1: Proposed signaling pathway of NNMT inhibition.
Experimental Protocols
The following provides a detailed methodology for a common in vitro assay to determine the inhibitory potential of compounds against NNMT.
In Vitro NNMT Inhibition Assay (Coupled-Enzyme Assay)
This assay measures the production of SAH, a product of the NNMT reaction, through a coupled-enzyme system that results in a fluorescent signal.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
SAH hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
Test compound (this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing NNMT enzyme, SAHH, and the fluorescent probe in the assay buffer.
-
Assay Protocol: a. Add 1 µL of the serially diluted compound or DMSO (as a control) to the wells of the 384-well plate. b. Add 10 µL of the reaction mixture to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Initiate the reaction by adding 10 µL of a substrate mixture containing SAM and NAM in assay buffer. e. Incubate the plate at 37°C for 60 minutes. f. Measure the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 500 nm for ThioGlo™).
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the in vitro NNMT inhibition assay.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, the available data on analogous nicotinamide derivatives strongly supports its role as an inhibitor of Nicotinamide N-methyltransferase. The inhibition of NNMT presents a compelling therapeutic strategy for a variety of diseases, and this compound represents a potential candidate within this class of inhibitors.
Future research should focus on the direct biological evaluation of this compound. Key studies would include:
-
Determination of its IC50 and Ki values against human NNMT.
-
Elucidation of its binding mode through co-crystallization with NNMT.
-
Assessment of its cellular activity and downstream effects on NAD+ and SAM metabolism.
-
Evaluation of its efficacy in relevant in vivo disease models.
Such studies will be crucial to fully characterize the therapeutic potential of this compound and to guide the development of next-generation NNMT inhibitors.
References
Early Studies on 6-Chloro-N-methylnicotinamide: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-N-methylnicotinamide is a synthetic organic compound belonging to the nicotinamide family of pyridinecarboxamides. Structurally, it is a derivative of nicotinamide, a form of vitamin B3, featuring a chlorine atom at the 6-position of the pyridine ring and a methyl group attached to the amide nitrogen. This compound has primarily been utilized as a chemical intermediate and a building block in medicinal chemistry. Its structural features make it a point of interest for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of metabolic and neurological disorders. This technical guide provides an overview of the early studies and publicly available information on this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 54189-82-1 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.60 g/mol | |
| Appearance | Solid | |
| Storage | 2-8°C | [2] |
Synthesis
The synthesis of this compound has been described in early chemical literature. The primary route involves the reaction of a nicotinic acid derivative with a methylating agent.
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of this compound is outlined below. This protocol is based on established chemical principles for amide formation.
Materials:
-
6-chloronicotinoyl chloride
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
6-chloronicotinoyl chloride is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath to 0-5°C.
-
A solution of methylamine is added dropwise to the cooled solution of 6-chloronicotinoyl chloride, with continuous stirring. A base is often included to neutralize the hydrochloric acid byproduct.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
-
The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
Early investigations into this compound have primarily focused on its role as a precursor for the synthesis of other biologically active molecules. It serves as a valuable scaffold in medicinal chemistry for the development of analogs with potential enzyme inhibitory activity and for studying structure-activity relationships (SAR) of nicotinic receptor ligands.[2]
While specific, in-depth studies detailing the intrinsic biological activity of this compound are limited in publicly accessible literature, some sources suggest a broad spectrum of potential activities. A high-level summary indicates possible antiviral, antimicrobial, anti-inflammatory, and antioxidant effects.[3] However, it is crucial to note that these claims are not substantiated with detailed experimental data, such as IC50 values or specific assay conditions, in the available search results.
The presence of the chloro and methyl functional groups allows for selective modifications, making it a versatile tool for medicinal chemists aiming to optimize drug candidates for improved bioavailability and target specificity.[2]
Mechanism of Action
Further research would be necessary to determine if this compound acts as an inhibitor or modulator of specific enzymes, such as nicotinamide N-methyltransferase (NNMT), or if it interacts with nicotinic acetylcholine receptors (nAChRs) or other cellular targets.
Conclusion and Future Directions
This compound is a chemical compound with established utility as a synthetic intermediate in drug discovery and medicinal chemistry. While there are general indications of potential biological activities, a comprehensive understanding of its pharmacological profile is currently lacking in the public domain. To fully characterize this compound, future research should focus on:
-
Systematic in vitro screening: Evaluating its activity against a broad panel of enzymes and receptors to identify specific molecular targets.
-
Quantitative biological assays: Determining key parameters such as IC50 or EC50 values for any identified activities.
-
Mechanism of action studies: Investigating the precise molecular interactions and signaling pathways affected by the compound.
-
In vivo studies: Assessing its pharmacokinetic properties, efficacy, and safety in animal models.
Such studies would be essential to move beyond its current role as a chemical intermediate and to explore its potential as a lead compound for the development of novel therapeutics.
References
Potential Therapeutic Targets of 6-Chloro-N-Methylnicotinamide: A Technical Guide
Disclaimer: This document provides a technical overview of the potential therapeutic targets of 6-chloro-N-methylnicotinamide based on the current scientific understanding of structurally related compounds. As of the time of this writing, there is a lack of direct experimental data on the specific biological activities of this compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for future investigation.
Introduction
This compound is a synthetic derivative of nicotinamide (Vitamin B3). Its chemical structure, featuring a chlorine atom at the 6-position of the pyridine ring and a methyl group on the amide nitrogen, suggests potential interactions with various biological targets. Nicotinamide and its derivatives are central to cellular metabolism and signaling, primarily through their roles as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). Alterations in NAD+ levels and the activity of NAD+-consuming enzymes are implicated in a wide range of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer. This guide explores the most probable therapeutic targets of this compound by examining the known biological activities of analogous compounds.
Primary Inferred Therapeutic Target: Nicotinamide N-Methyltransferase (NNMT)
The most compelling potential therapeutic target for this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2][3] This enzymatic reaction plays a crucial role in regulating intracellular NAD+ and SAM pools.
Upregulation of NNMT has been associated with various diseases, including metabolic syndrome, obesity, type 2 diabetes, cardiovascular diseases, and several types of cancer.[1][4][5] By depleting the cellular pool of nicotinamide available for NAD+ synthesis and consuming the universal methyl donor SAM, elevated NNMT activity can lead to metabolic dysregulation, altered epigenetic landscapes, and impaired function of NAD+-dependent enzymes like sirtuins and PARPs.[3][5] Therefore, inhibitors of NNMT are being actively investigated as potential therapeutic agents.
Given that this compound is a modified nicotinamide, it is plausible that it could act as a substrate or inhibitor of NNMT. The chloro- and N-methyl substitutions could influence its binding affinity and reactivity within the NNMT active site.
Quantitative Data on NNMT Inhibition by Nicotinamide Analogs
While no direct inhibition data for this compound is available, the following table summarizes the inhibitory activity of related nicotinamide derivatives against NNMT to provide a comparative context.
| Compound | IC50 (µM) | Assay Conditions | Reference |
| 1-Methylnicotinamide (MNA) | 9.0 ± 0.6 | Recombinant human NNMT, radioenzymatic assay | [6] |
| 1-Methylquinolinium (1-MQ) | 12.1 ± 3.1 | Recombinant human NNMT, radioenzymatic assay | [6] |
| Sinefungin | 3.9 ± 0.3 | Recombinant human NNMT, radioenzymatic assay | [6] |
| S-Adenosyl-L-homocysteine (SAH) | 26.3 ± 4.4 | Recombinant human NNMT, radioenzymatic assay | [6] |
Experimental Protocol: In Vitro NNMT Inhibition Assay
A common method to assess the inhibitory potential of a compound against NNMT is a radioenzymatic assay.
Objective: To determine the IC50 value of a test compound for NNMT.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, nicotinamide at a concentration close to its Km value, and varying concentrations of the test compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the radiolabeled product, 1-methylnicotinamide, using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Other Potential Therapeutic Targets
Based on the broader literature on nicotinamide derivatives, other potential therapeutic targets for this compound can be hypothesized.
Carbonic Anhydrases (CAs)
Some sulfonamide derivatives of nicotinamide have been shown to be potent inhibitors of carbonic anhydrases.[7] While this compound is not a sulfonamide, the exploration of nicotinamide as a scaffold for CA inhibitors suggests that modifications at the 6-position could influence binding to the active site of these enzymes. CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[8][9]
DNA Demethylases (e.g., ALKBH2)
Recent studies have identified nicotinamide derivatives as inhibitors of the DNA demethylase ALKBH2, which is implicated in glioblastoma.[10] The nicotinamide core of these inhibitors is crucial for their activity. The substitutions on this compound could potentially modulate its interaction with the active site of ALKBH2 or other related demethylases.
Antifungal Targets
Nicotinamide derivatives have been investigated as antifungal agents that act by disrupting the fungal cell wall.[11][12] The structure-activity relationship studies in this area could provide insights into whether this compound possesses antifungal properties and the potential molecular targets within fungal cells.
Signaling Pathways
The potential therapeutic effects of this compound are likely mediated through the modulation of key cellular signaling pathways. Inhibition of NNMT, for instance, would have downstream effects on NAD+ and SAM-dependent pathways.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that it may interact with key enzymes involved in nicotinamide metabolism, with Nicotinamide N-Methyltransferase being a primary putative target. Inhibition of NNMT has significant therapeutic potential in a range of diseases, making this compound an interesting candidate for further investigation.
Future research should focus on:
-
In vitro enzyme inhibition assays: Directly testing the inhibitory activity of this compound against a panel of enzymes, including NNMT, CAs, and DNA demethylases.
-
Cell-based assays: Evaluating the effects of the compound on cellular NAD+ and SAM levels, as well as downstream signaling pathways in relevant disease models (e.g., cancer cell lines, adipocytes).
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a series of related analogs to understand the contribution of the chloro- and N-methyl- substitutions to biological activity.
-
In vivo studies: Assessing the pharmacokinetic properties and therapeutic efficacy of this compound in animal models of metabolic diseases or cancer.
The exploration of these research avenues will be crucial in elucidating the true therapeutic potential of this compound and its specific molecular targets.
References
- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets [mdpi.com]
- 6. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Spectroscopic Analysis of 6-chloro-N-methylnicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 6-chloro-N-methylnicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, comprehensive experimental protocols for acquiring such spectra, and a generalized workflow for spectroscopic analysis.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds, including N-methylnicotinamide, 6-chloronicotinamide, and other substituted pyridines. These predictions serve as a reliable reference for the identification and characterization of this molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the amide group. The electron-withdrawing effects of the chlorine atom and the amide group significantly influence the chemical shifts of the ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 8.7 | Doublet (d) |
| H-4 | 7.9 - 8.1 | Doublet of Doublets (dd) |
| H-5 | 7.3 - 7.5 | Doublet (d) |
| N-CH₃ | 2.9 - 3.1 | Doublet (d) |
| NH | 6.0 - 6.5 | Broad Singlet (br s) |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 167 |
| C-6 | 150 - 152 |
| C-2 | 148 - 150 |
| C-4 | 137 - 139 |
| C-3 | 130 - 132 |
| C-5 | 123 - 125 |
| N-CH₃ | 26 - 28 |
Predicted IR Absorption Frequencies
The infrared spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in this compound.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H Stretch (Amide) | 3300 - 3350 | Stretching |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching |
| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching |
| C=O Stretch (Amide I) | 1650 - 1680 | Stretching |
| N-H Bend (Amide II) | 1530 - 1570 | Bending |
| C=C, C=N Stretch (Ring) | 1400 - 1600 | Stretching |
| C-N Stretch (Amide) | 1250 - 1350 | Stretching |
| C-Cl Stretch | 700 - 800 | Stretching |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality NMR and IR spectra of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Thoroughly mix the contents using a vortex mixer until the solid is completely dissolved.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A 45° pulse angle is typically used.
-
Set the relaxation delay to 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Acquire a larger number of scans (several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the FID similarly to the ¹H spectrum and reference it to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for solid samples.
Materials:
-
This compound (a small amount, ~1-2 mg)
-
FT-IR spectrometer with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid this compound onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The data is usually collected in the range of 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically perform a background subtraction.
-
Process the spectrum as needed (e.g., baseline correction).
-
After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the Molecular Structure and Conformation of Nicotinamide Derivatives: A Methodological Approach for 6-chloro-N-methylnicotinamide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Nicotinamide and its derivatives are pivotal scaffolds in medicinal chemistry and drug development. A thorough understanding of their three-dimensional structure and conformational dynamics is critical for rational drug design and structure-activity relationship (SAR) studies. This technical guide outlines the key experimental and computational methodologies for the comprehensive structural and conformational analysis of nicotinamide derivatives. While specific experimental data for 6-chloro-N-methylnicotinamide is not extensively available in public literature, this document provides a robust framework for its characterization by leveraging data from closely related analogues. The protocols and workflows detailed herein are intended to serve as a practical guide for researchers engaged in the study of this important class of molecules.
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). Its derivatives are explored for a wide range of therapeutic applications, targeting enzymes such as nicotinamide N-methyltransferase (NNMT) and sirtuins. The biological activity of these molecules is intrinsically linked to their molecular structure and preferred conformation, which dictate their binding affinity and selectivity for protein targets.
This compound is a derivative of interest, with a molecular formula of C₇H₇ClN₂O and a molecular weight of approximately 170.60 g/mol .[1] Its structural elucidation is a prerequisite for understanding its pharmacological potential. This guide presents the standard methodologies for such an analysis.
Molecular Structure Elucidation
The definitive determination of a molecule's connectivity and three-dimensional arrangement in the solid state is achieved through X-ray crystallography, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the structure in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
Illustrative Data: While crystallographic data for this compound is not available, the structure of N-methylnicotinamide provides a relevant example of the expected geometry of the N-methylcarboxamide group.[2]
| Parameter | N-methylnicotinamide[2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 7.055 |
| b (Å) | 9.849 |
| c (Å) | 10.066 |
| β (°) | 100.47 |
| Dihedral Angle (Pyridine Ring - Carboxamide Plane) (°) | 22 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and can influence the chemical shifts.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional spectra are typically sufficient for initial structural confirmation. Two-dimensional techniques such as COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity.
Expected Spectral Data: Based on data for related nicotinamide derivatives, the following table summarizes the expected chemical shift ranges for this compound.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H2 (Pyridine) | 8.5 - 9.0 | 148 - 152 |
| H4 (Pyridine) | 8.0 - 8.5 | 135 - 140 |
| H5 (Pyridine) | 7.3 - 7.8 | 120 - 125 |
| N-CH₃ | 2.8 - 3.2 | 25 - 30 |
| C=O | - | 165 - 170 |
| C3 (Pyridine) | - | 130 - 135 |
| C6 (Pyridine) | - | 150 - 155 |
Conformational Analysis
The biological function of a molecule is often governed by its conformational flexibility. For this compound, the key conformational aspect is the rotation around the C3-C(O) and C(O)-N bonds of the amide side chain.
Computational Modeling
Computational chemistry provides a powerful means to investigate the conformational landscape of a molecule.
Methodology: Computational Conformational Analysis
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This typically involves rotating the key dihedral angles.
-
Geometry Optimization and Energy Calculation: The identified conformers are then subjected to geometry optimization and energy calculations using quantum mechanical methods (e.g., Density Functional Theory - DFT) to determine their relative stabilities.
-
Analysis: The optimized structures and their relative energies are analyzed to understand the preferred conformations and the energy barriers between them.
Caption: Computational workflow for conformational analysis.
The primary conformational isomerism in N-substituted nicotinamides arises from the orientation of the amide group relative to the pyridine ring. The two principal conformers are typically referred to as syn and anti (or cis and trans) with respect to the relative orientation of the pyridine nitrogen and the carbonyl oxygen.
Caption: Key rotational isomers of N-substituted nicotinamides.
Integrated Structural Analysis Workflow
A comprehensive understanding of a molecule's structure and conformation is best achieved by integrating experimental and computational approaches.
Caption: Integrated workflow for structural and conformational analysis.
Conclusion
While a detailed experimental structural and conformational analysis of this compound is yet to be reported in the scientific literature, the methodologies outlined in this guide provide a clear and comprehensive roadmap for its characterization. By employing a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can gain the critical insights necessary to advance the development of this and other nicotinamide derivatives as potential therapeutic agents. The data from related compounds serves as a valuable benchmark for these future investigations.
References
6-Chloro-N-methylnicotinamide: A Technical Overview of a Key Pharmaceutical Intermediate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
6-Chloro-N-methylnicotinamide is a substituted nicotinamide derivative that primarily serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. While extensive public data on its specific biological activity is limited, its structural features make it a valuable component in medicinal chemistry, particularly in the development of agents targeting metabolic and neurological disorders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its established role as a precursor in drug discovery, while also touching upon the broader context of nicotinamide derivatives in therapeutic research.
Chemical Properties and Synthesis
This compound is a solid organic compound with the chemical formula C₇H₇ClN₂O and a molecular weight of approximately 170.6 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and an N-methylcarboxamide group at the 3-position. These functional groups are key to its utility in chemical synthesis, offering
Methodological & Application
Application Notes and Protocols for 6-chloro-N-methylnicotinamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-methylnicotinamide is a synthetic derivative of nicotinamide (a form of vitamin B3) that serves as a versatile building block in medicinal chemistry. Its chemical structure, featuring a chlorinated pyridine ring and an N-methylated amide group, makes it a valuable intermediate for the synthesis of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, with a primary focus on its potential as an inhibitor of Nicotinamide N-methyltransferase (NNMT).
Target Profile: Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and detoxification. It catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as a methyl donor to produce 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).
Overexpression of NNMT has been implicated in a variety of diseases, including metabolic disorders (such as obesity and diabetes), various cancers, and neurodegenerative diseases.[2] This makes NNMT a compelling therapeutic target. Inhibition of NNMT can modulate cellular metabolism, potentially reversing or mitigating the pathological effects associated with its overexpression.[2]
Quantitative Data: NNMT Inhibition by Nicotinamide Analogs
While specific inhibitory activity for this compound against NNMT is not extensively documented in publicly available literature, the following table summarizes the inhibitory concentrations (IC50) of closely related nicotinamide analogs and other known NNMT inhibitors. This data provides a valuable reference for structure-activity relationship (SAR) studies and for contextualizing the potential potency of this compound.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| 1-Methylnicotinamide (MNA) | NNMT | 14 ± 1.5 | Product of the NNMT reaction, acts as a feedback inhibitor. |
| Quinolinium Analogues | NNMT | ~ 1 | A promising scaffold for potent NNMT inhibition.[3] |
| Bisubstrate Inhibitor 5 | NNMT | 29 | Targets both the nicotinamide and SAM binding sites. |
| 6-Methylamino-nicotinamide | NNMT | 19.8 | A closely related structural analog.[4] |
| Covalent Inhibitors (αCA compounds) | NNMT | < 1 | Irreversibly bind to an active-site cysteine residue.[5] |
Signaling Pathways
NNMT Catalytic Pathway and Downstream Effects of Inhibition
Inhibition of NNMT disrupts the normal metabolic flux of nicotinamide and affects several downstream pathways. By blocking the conversion of nicotinamide to MNA, NNMT inhibitors can lead to an accumulation of nicotinamide and SAM, and a reduction in MNA and SAH levels. This has several important cellular consequences:
-
Increased NAD+ levels: Nicotinamide is a key precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism. By preventing its methylation, NNMT inhibitors can increase the bioavailability of nicotinamide for NAD+ synthesis.[2]
-
Modulation of Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation. Increased NAD+ levels resulting from NNMT inhibition can enhance sirtuin activity.
-
Reduced Homocysteine Levels: SAH, a product of the NNMT reaction, is hydrolyzed to homocysteine. Elevated homocysteine levels are a risk factor for cardiovascular disease. NNMT inhibition can therefore lead to lower homocysteine levels.
-
Impact on Methylation Potential: SAM is the universal methyl donor for numerous cellular methylation reactions, including DNA and histone methylation. By reducing SAM consumption by NNMT, inhibitors can influence the cellular methylation potential and epigenetic regulation.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 6-chloro-nicotinic acid chloride.
Materials:
-
6-chloro-nicotinic acid chloride
-
Anhydrous methylamine solution
-
Dioxane
-
Toluene
-
Water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure: [6]
-
Prepare a solution of 25 ml of anhydrous methylamine in a mixture of 150 ml of dioxane and 50 ml of toluene in a round-bottom flask.
-
Cool the solution to 0°C to -5°C using an ice bath.
-
While maintaining the temperature, slowly add 26.2 g of crude 6-chloro-nicotinic acid chloride to the solution in portions with stirring.
-
Continue stirring the reaction mixture for an additional 3 hours, allowing it to gradually warm to room temperature.
-
Remove the solvents by evaporation under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 ml of water and stir to suspend the crude product.
-
Collect the solid product by filtration and dry it thoroughly.
-
The crude this compound can be further purified by recrystallization if necessary.
In Vitro NNMT Inhibition Assay (Fluorometric)
This protocol provides a general method for screening potential NNMT inhibitors, such as this compound, using a fluorometric assay. The assay measures the production of SAH, which is enzymatically converted to homocysteine, and then detected by a thiol-sensitive probe.[7][8]
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
SAH hydrolase
-
Thiol-detecting probe
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Ex/Em = ~390/~480 nm)
-
Test compound (this compound) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Enzyme Preparation: Dilute the recombinant NNMT enzyme to the appropriate concentration in cold assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound or vehicle
-
Diluted NNMT enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate mix containing nicotinamide and SAM in assay buffer. Add the substrate mix to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add a detection mix containing SAH hydrolase and the thiol-detecting probe to each well.
-
Final Incubation: Incubate the plate at room temperature for 15-20 minutes, protected from light.
-
Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a promising scaffold for the development of novel therapeutics, particularly as an inhibitor of NNMT. The provided protocols for its synthesis and for in vitro screening of NNMT inhibition offer a solid foundation for researchers to explore its potential in various disease models. Further investigation into its specific inhibitory activity, selectivity, and cellular effects will be crucial in advancing this compound through the drug discovery pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
6-Chloro-N-methylnicotinamide: A Key Intermediate in Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Chloro-N-methylnicotinamide is a vital heterocyclic building block in the synthesis of a variety of pharmaceutical compounds. Its pyridine core, substituted with a chlorine atom and an N-methylcarboxamide group, provides a versatile scaffold for the development of drugs targeting a range of therapeutic areas, including metabolic and neurological disorders. The chlorine atom at the 6-position is particularly amenable to substitution reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse functionalities and the creation of novel molecular entities with tailored pharmacological profiles.
This document provides detailed application notes on the use of this compound as a pharmaceutical intermediate, focusing on its role in the synthesis of Phosphodiesterase 9 (PDE9) inhibitors. A detailed experimental protocol for a key synthetic transformation is also provided, along with relevant data and visualizations to aid researchers in their drug discovery and development efforts.
Application: Synthesis of PDE9 Inhibitors
Phosphodiesterase 9 (PDE9) is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways. Inhibition of PDE9 leads to an elevation of cGMP levels, which can modulate cellular function and has shown therapeutic potential in neurological and cardiovascular diseases. This compound serves as a key precursor for the synthesis of potent and selective PDE9 inhibitors, such as PF-04447943.
The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyrazole boronic acid or ester. This reaction forms the core pyrazolyl-nicotinamide scaffold, which is a common feature in many PDE9 inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 6-(1H-Pyrazol-4-yl)-N-methylnicotinamide
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 1H-pyrazole-4-boronic acid.
Materials:
-
This compound
-
1H-Pyrazole-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), 1H-pyrazole-4-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product, 6-(1H-pyrazol-4-yl)-N-methylnicotinamide.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (by HPLC) |
| This compound | 170.60 | 1.0 | - | >98% |
| 1H-Pyrazole-4-boronic acid | 111.90 | 1.2 | - | >95% |
| 6-(1H-Pyrazol-4-yl)-N-methylnicotinamide | 216.22 | - | 75-85 | >98% |
Logical Relationship of Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Signaling Pathway Modulation by PDE9 Inhibitors
The product of the described synthesis, 6-(1H-pyrazol-4-yl)-N-methylnicotinamide, serves as a scaffold for more complex PDE9 inhibitors like PF-04447943. These inhibitors function by preventing the degradation of cGMP. The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This signaling cascade plays a crucial role in neuronal plasticity, synaptic function, and vascular smooth muscle relaxation.
Experimental Workflow for Evaluating PDE9 Inhibition:
Caption: Workflow for evaluating PDE9 inhibitor efficacy.
cGMP Signaling Pathway:
Caption: cGMP signaling pathway and the action of PDE9 inhibitors.
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility in the construction of complex molecules, such as PDE9 inhibitors, highlights its importance in modern drug discovery. The provided protocols and diagrams offer a foundational understanding for researchers to explore the potential of this intermediate in developing novel therapeutics.
Application Notes and Protocols for the Quantification of 6-chloro-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-methylnicotinamide is a derivative of nicotinamide, a form of vitamin B3. The analytical quantification of this compound is crucial for its development as a potential therapeutic agent, for understanding its pharmacokinetic and pharmacodynamic profiles, and for quality control in manufacturing processes. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices, based on established analytical techniques for structurally related compounds. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Analytical Techniques
The quantification of this compound can be effectively achieved using reversed-phase HPLC coupled with either UV, fluorescence, or mass spectrometry detectors. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): This technique is a robust and widely used method for the separation and quantification of small molecules. For this compound, a C18 stationary phase is recommended. Detection can be achieved using a UV detector, as the pyridine ring structure absorbs UV light, or a fluorescence detector after appropriate derivatization for enhanced sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalytical applications requiring high sensitivity and specificity, such as quantifying the analyte in plasma or urine. LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer.
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is suitable for the analysis of bulk drug substances and pharmaceutical formulations.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid
-
Standard: this compound reference standard
-
Sample Preparation: Dissolve the sample in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of this compound (typically around 260 nm).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the mobile phase to an expected concentration within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification of this compound in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of this compound in biological samples like plasma or urine.
1. Instrumentation and Materials:
-
LC-MS/MS system (Triple Quadrupole)
-
C18 analytical column (e.g., 2.1 x 50 mm, 3 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound like 6-chloronicotinamide could be considered, as it has been used as an internal standard for related analytes[1].
-
Sample Preparation: Protein precipitation or solid-phase extraction (SPE).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
Column: C18 (2.1 x 50 mm, 3 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.
-
Example Gradient: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 5% B.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. For this compound (C7H7ClN2O, MW: 170.596), the protonated molecule [M+H]+ would be m/z 171.0. The product ions would need to be determined experimentally. Based on related compounds like N-methylnicotinamide (m/z 137.1 → 94.1), a potential fragmentation could involve the loss of the methylamine group or cleavage of the pyridine ring[2].
4. Data Analysis:
-
Quantification is performed using the multiple reaction monitoring (MRM) mode.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
The concentration of this compound in the samples is determined from the calibration curve.
Data Presentation
The following tables summarize typical performance metrics for the quantification of related nicotinamide compounds using LC-MS/MS, which can serve as a benchmark for method development for this compound.
Table 1: Performance Characteristics of LC-MS/MS Methods for Nicotinamide and its Metabolites.
| Parameter | Nicotinamide | N1-methylnicotinamide | Reference |
| Linearity Range (ng/mL) | 5.0 - 160.0 | 2.5 - 80.0 | [2] |
| Intra-day Precision (%RSD) | < 6.90 | < 6.90 | [2] |
| Inter-day Precision (%RSD) | < 6.90 | < 6.90 | [2] |
| Recovery (%) | > 88 | > 88 | [2] |
Table 2: LC-MS/MS Parameters for Related Analytes.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Nicotinamide | 123.1 | 80.1 | [2] |
| N1-methylnicotinamide | 137.1 | 94.1 | [2] |
| 6-chloronicotinamide (IS) | Not specified | Not specified | [1] |
Visualizations
The following diagrams illustrate the experimental workflows for the analytical protocols described above.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS bioanalysis.
Conclusion
The protocols outlined in this document provide a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, with LC-MS/MS being the superior choice for bioanalytical applications due to its enhanced sensitivity and selectivity. Method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the data generated.
References
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-chloro-N-methylnicotinamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-methylnicotinamide is a synthetic compound belonging to the nicotinamide family. While it is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, its structural similarity to nicotinamide, a key molecule in cellular metabolism, suggests its potential as an enzyme inhibitor.[1] Nicotinamide and its derivatives are known to modulate the activity of several crucial enzymes, particularly those involved in NAD+ metabolism and DNA repair pathways. This document outlines the potential applications of this compound in enzyme inhibition assays, focusing on two key enzymes: Poly(ADP-ribose) polymerase 1 (PARP1) and Nicotinamide phosphoribosyltransferase (NAMPT).
Nicotinamide is a known inhibitor of both PARP1 and sirtuins.[2] PARP1 is a critical enzyme in the DNA damage response, and its inhibition is a validated therapeutic strategy in oncology, especially for cancers with deficiencies in homologous recombination repair.[3][4][5][6] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is essential for maintaining the cellular NAD+ pool required for various biological processes, including energy metabolism and the function of NAD+-dependent enzymes like PARPs and sirtuins.[7][8][9][10] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on NAMPT activity, making it an attractive target for cancer therapy.[7][8]
Given its nicotinamide core structure, it is hypothesized that this compound may act as a competitive inhibitor for these enzymes, interfering with the binding of their natural substrates. These application notes provide detailed protocols for testing this hypothesis and characterizing the inhibitory potential of this compound against PARP1 and NAMPT.
Potential Signaling Pathways and Mechanisms of Action
PARP1 Signaling Pathway in DNA Damage Response:
Upon DNA damage, PARP1 is recruited to the site of the lesion and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[11] This PARylation process serves as a scaffold to recruit other DNA repair proteins, initiating the repair cascade.[11] Inhibition of PARP1 prevents the synthesis of PAR, trapping PARP1 on the DNA and leading to the accumulation of unrepaired single-strand breaks. These can subsequently be converted into more lethal double-strand breaks during DNA replication, ultimately causing cell death, particularly in cancer cells with compromised DNA repair mechanisms.[11]
Caption: Hypothetical inhibition of the PARP1 signaling pathway by this compound.
NAMPT-Mediated NAD+ Salvage Pathway:
The NAD+ salvage pathway recycles nicotinamide (NAM) back into NAD+. NAMPT catalyzes the first and rate-limiting step, converting NAM to nicotinamide mononucleotide (NMN).[9] NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).[9] By inhibiting NAMPT, the cellular pool of NAD+ is depleted, leading to a metabolic crisis and cell death, especially in cancer cells that are highly dependent on this pathway.[8]
Caption: Hypothetical inhibition of the NAMPT-mediated NAD+ salvage pathway.
Data Presentation: Representative Inhibitory Activities
The following table summarizes the inhibitory activities of well-characterized PARP and NAMPT inhibitors. This data is provided for comparative purposes to serve as a benchmark when evaluating the potential activity of this compound.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Olaparib | PARP1 | Enzymatic | 1.4 - 5 | [11] |
| FK866 | NAMPT | Enzymatic | ~5 | [9] |
| This compound | PARP1 / NAMPT | Enzymatic | To Be Determined | N/A |
Experimental Protocols
In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD+ (Nicotinamide adenine dinucleotide)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
This compound
-
Positive Control Inhibitor (e.g., Olaparib)
-
Developer Reagent (Fluorometric)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Prepare similar dilutions for the positive control.
-
Reaction Mixture Preparation: Prepare a master mix containing PARP Assay Buffer, recombinant PARP1 enzyme (e.g., 50 ng per reaction), and activated DNA (e.g., 50 ng per reaction).
-
Inhibitor Incubation: To the wells of the 96-well plate, add the serially diluted this compound or positive control. Include wells with DMSO only as a negative control. Add the reaction mixture to all wells except the blank. Incubate for 10-15 minutes at room temperature.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding β-NAD+ to each well to a final concentration of 0.5 mM. The final reaction volume should be approximately 25 µL.[3]
-
Incubation: Cover the plate and incubate for 30-60 minutes at 30-37°C with gentle agitation.[3][12]
-
Detection: Stop the reaction and add the developer reagent according to the manufacturer's instructions. This reagent typically detects the amount of remaining NAD+ or the nicotinamide produced.
-
Signal Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro NAMPT Enzymatic Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of this compound against NAMPT.
Materials:
-
Recombinant Human NAMPT Enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NAMPT Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Positive Control Inhibitor (e.g., FK866)
-
Detection reagents (e.g., NMN-dependent enzyme coupled to a colorimetric or fluorometric substrate)
-
96-well clear or black microplate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Compound Preparation: Prepare stock solutions and serial dilutions of this compound and the positive control in DMSO as described for the PARP1 assay.
-
Reaction Setup: In a 96-well plate, add the NAMPT assay buffer, NAMPT enzyme, PRPP, and ATP.
-
Inhibitor Addition: Add the diluted this compound or positive control to the respective wells. Include DMSO-only wells as a negative control.
-
Reaction Initiation: Start the reaction by adding nicotinamide to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagents. This often involves a coupled enzyme system where the product of the NAMPT reaction (NMN) is used by another enzyme to generate a detectable signal (e.g., colorimetric or fluorescent).
-
Signal Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the PARP1 assay.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.
Caption: A generalized experimental workflow for determining enzyme inhibition.
Conclusion
While direct experimental evidence for the enzyme inhibitory activity of this compound is currently limited, its chemical structure provides a strong rationale for investigating its potential as an inhibitor of key enzymes such as PARP1 and NAMPT. The protocols and conceptual frameworks provided in these application notes offer a comprehensive guide for researchers to explore this potential. Such studies could uncover novel therapeutic applications for this compound and its derivatives in fields like oncology and metabolic diseases.
References
- 1. This compound [myskinrecipes.com]
- 2. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Chloro-N-methylnicotinamide as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-N-methylnicotinamide is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its chemical structure, featuring a chlorinated pyridine ring and a methylamido group, offers multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutics. This document provides an overview of its applications in drug discovery, detailed experimental protocols for the synthesis of bioactive derivatives, and quantitative data on their biological activities. The chloro-substituent at the 6-position is particularly useful as a reactive handle for cross-coupling reactions, allowing for the introduction of various aryl and alkyl groups to explore the chemical space and optimize drug-like properties.[1] Derivatives of this compound have shown promise in targeting a range of diseases, including metabolic disorders and neurological conditions.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of compounds with potential therapeutic applications, particularly as enzyme inhibitors. The structural motif is found in molecules designed to target enzymes such as succinate dehydrogenase (SDH), α-amylase, and α-glucosidase.
Fungicidal Agents: Succinate Dehydrogenase Inhibitors
Nicotinamide derivatives are being explored as potent fungicides that act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. By modifying the this compound scaffold, novel compounds with significant fungicidal activity have been developed.
Antidiabetic Agents: α-Amylase and α-Glucosidase Inhibitors
Derivatives of nicotinic acid have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.
Quantitative Biological Data
The following tables summarize the biological activity of various compounds synthesized using a nicotinamide scaffold, highlighting the potential of this compound as a starting point for developing potent inhibitors.
Table 1: Fungicidal Activity and SDH Inhibition of Nicotinamide Derivatives
| Compound ID | Target Fungi | Inhibition (%) | IC50 (µM) for SDH |
| 4a | Botrytis cinerea | 40.54 | - |
| 4b | - | - | 3.18 |
| 4f | - | - | - |
Data sourced from a study on nicotinamide derivatives with a diarylamine-modified scaffold.[2]
Table 2: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew (CDM)
| Compound ID | R1 | R2 | R3 | Rn | EC50 (mg/L) |
| 4a | - | - | - | 6-Cl | - |
| 4f | OC2H5 | CH3 | CN | 5,6-Cl2 | 1.96 |
| 4i | OCH3 | - | - | 5,6-Cl2 | 8.31 |
| 4j | OC3H7-i | - | - | 5,6-Cl2 | 21.94 |
| 4k | OC3H7-n | - | - | 5,6-Cl2 | 30.41 |
| 4l | OC4H9-n | - | - | 5,6-Cl2 | >100 |
| 4o | NHCH3 | - | - | 5,6-Cl2 | >400 |
| 4r | OC2H5 | C2H5 | CN | 5,6-Cl2 | 7.53 |
| 4s | OC2H5 | CH3 | H | 5,6-Cl2 | - |
EC50 values represent the concentration required to inhibit 50% of the mildew growth. Data from a study on N-(thiophen-2-yl) nicotinamide derivatives.[3]
Table 3: Inhibition of α-Amylase and α-Glucosidase by Nicotinic Acid Derivatives
| Compound ID | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 8 | 20.5 | - |
| 35 | - | 32.9 |
| 39 | - | 26.4 |
| 44 | 58.1 | - |
| Acarbose (control) | 10-20 | 10-20 |
Data from a study on nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase.[4]
Experimental Protocols
General Synthesis of Nicotinamide Derivatives as SDH Inhibitors
This protocol describes the synthesis of nicotinamide derivatives bearing a diarylamine-modified scaffold.[2]
Materials:
-
Intermediate 3 (a substituted nicotinic acid)
-
Intermediate 2 (a substituted aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (CH2Cl2)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve Intermediate 3 (1.1 mmol) in 3 mL of CH2Cl2 and cool the mixture to 0°C.
-
Add EDCI (1.2 mmol) and HOBt (1.2 mmol) to the mixture.
-
Slowly add Intermediate 2 (1.0 mmol) while stirring.
-
Allow the reaction to proceed for 2-5 hours at room temperature.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous phase with CH2Cl2 (2 x 2 mL).
-
Combine the organic phases and wash with brine (2 x 2 mL).
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
This protocol outlines the synthesis of N-(thiophen-2-yl) nicotinamide derivatives from a substituted nicotinic acid.[3]
Materials:
-
Substituted nicotinic acid (1)
-
Oxalyl chloride
-
Substituted thiophen-2-amine (3)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Acyl Chloride Formation: React the substituted nicotinic acid (1) with an excess of oxalyl chloride in an anhydrous solvent to form the corresponding acyl chloride (2).
-
Acylation: In a separate flask, dissolve the substituted thiophen-2-amine (3) and a base in an anhydrous solvent.
-
Cool the amine solution to 0°C and slowly add the freshly prepared acyl chloride (2).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a cellular signaling pathway.
General Experimental Workflow for Synthesis and Screening
Caption: Workflow for synthesis and screening of derivatives.
Logical Relationship of Nicotinamide Metabolism
Caption: Simplified nicotinamide metabolism pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Handling and Storage of 6-chloro-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the handling and storage of 6-chloro-N-methylnicotinamide (CAS No. 54189-82-1). Adherence to these guidelines is crucial to ensure laboratory safety, maintain the integrity of the compound, and achieve reproducible experimental results.
Compound Information
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54189-82-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇ClN₂O | [3] |
| Molecular Weight | 170.6 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Purity | 96% | [2] |
Safety and Handling Precautions
This compound should be handled with care, following standard laboratory safety procedures. The primary hazards associated with this compound are skin, eye, and respiratory irritation.[2]
Table 2: Hazard Identification and Protective Measures
| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | Chemical-resistant gloves (e.g., nitrile) |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Safety glasses with side shields or goggles |
| H335: May cause respiratory irritation | Laboratory coat, Respiratory protection (if generating dust) |
Protocol 2.1: General Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Wear appropriate personal protective equipment (PPE) as outlined in Table 2.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust. Use appropriate tools for weighing and transferring the solid material.
-
After handling, wash hands thoroughly with soap and water.
Protocol 2.2: First Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Storage
Proper storage is essential to maintain the stability and purity of this compound.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | 2-8°C (Refrigerator) or Room Temperature in an inert atmosphere.[2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Container | Keep in a tightly closed container. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Protocol 3.1: Long-term Storage
-
Upon receipt, store the compound in its original, tightly sealed container.
-
Place the container in a refrigerator at 2-8°C for long-term storage.[3]
-
Alternatively, for room temperature storage, ensure the container is purged with an inert gas and sealed tightly.[2]
-
Log the date of receipt and opening on the container.
Experimental Protocols
Protocol 4.1: Preparation of Stock Solutions
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
In a chemical fume hood, accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the desired solvent (e.g., DMSO, ethanol) dropwise to the solid while gently vortexing or sonicating until the solid is completely dissolved.
-
Once dissolved, bring the solution to the final desired volume with the solvent.
-
Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Visualized Workflows
Caption: Workflow for the safe handling and storage of this compound.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Caption: General experimental workflow for a cell-based assay using this compound.
References
Application Notes and Protocols for the Development of Analogs from 6-Chloro-N-Methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel bioactive compounds derived from 6-chloro-N-methylnicotinamide. This versatile starting material serves as a key building block for the synthesis of a diverse range of analogs with potential therapeutic applications, including but not limited to the modulation of enzyme and receptor activity. The protocols outlined below are based on established synthetic methodologies and biological evaluation techniques, with a focus on structure-activity relationship (SAR) studies.
Introduction to this compound in Drug Discovery
This compound is a halogenated pyridine derivative that offers a reactive handle for various chemical modifications. The chlorine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, and amino moieties, allowing for the systematic exploration of chemical space and the optimization of biological activity. Nicotinamide and its analogs have been investigated for their roles as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) and ALKBH2, as well as modulators of receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1).
General Synthetic Strategies for Analog Development
The primary route for derivatizing this compound involves the substitution of the chlorine atom. The following protocols describe general procedures for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl-N-methylnicotinamide Analogs
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various boronic acids or esters.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl-N-methylnicotinamide analog.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-N-methylnicotinamide Analogs
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with various primary or secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP) (1-5 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the target 6-amino-N-methylnicotinamide analog.
Biological Evaluation of Analogs: A Case Study on TRPV1 Antagonism
Analogs of 6-substituted nicotinamides have shown potential as antagonists of the TRPV1 receptor, a key player in pain and inflammation pathways. The following protocol is a representative example of how to assess the in vitro activity of newly synthesized compounds.
Protocol 3: In Vitro Assay for TRPV1 Antagonist Activity using a Calcium Flux Assay
This assay measures the ability of a compound to inhibit the influx of calcium into cells expressing the TRPV1 receptor upon stimulation with an agonist like capsaicin.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Capsaicin (TRPV1 agonist)
-
Test compounds (analogs of this compound)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM and Pluronic F-127 in HBSS for 1 hour at 37°C.
-
Compound Incubation: Wash the cells again with HBSS to remove excess dye. Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of capsaicin to stimulate the TRPV1 channels. Continue to record the fluorescence intensity for a set period.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (agonist alone). Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Data Presentation: Structure-Activity Relationship (SAR) of 6-Phenylnicotinamide Analogs as TRPV1 Antagonists
The following table summarizes hypothetical quantitative data for a series of 6-phenylnicotinamide analogs, illustrating a typical SAR study. This data is presented for illustrative purposes and is based on the types of modifications and activities reported for this class of compounds.[1][2]
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Amide Substituent) | hTRPV1 IC₅₀ (nM) |
| 1 | H | Methyl | 500 |
| 2 | 4-Fluoro | Methyl | 150 |
| 3 | 4-Chloro | Methyl | 120 |
| 4 | 4-Trifluoromethyl | Methyl | 80 |
| 5 | 3-Fluoro | Methyl | 300 |
| 6 | 4-Fluoro | Ethyl | 250 |
| 7 | 4-Fluoro | 2-Methylbenzothiazol-5-yl | 25 |
| 8 | 4-Fluoro | 1,3-Benzodioxol-5-yl | 90 |
Visualization of Key Concepts
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the activation of the TRPV1 receptor and its role in nociception.
Caption: Simplified TRPV1 signaling pathway and its inhibition.
Experimental Workflow
The diagram below outlines the general workflow for the development and evaluation of this compound analogs.
Caption: Workflow for analog development and evaluation.
Logical Relationship
This diagram illustrates the logical relationship in a structure-activity relationship study, where modifications to the core scaffold influence biological activity.
Caption: Logical flow of a structure-activity relationship study.
References
Application Notes and Protocols for In Vitro Assays Involving NAMPT Inhibitors
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway is critical for cellular metabolism, DNA repair, and signaling. In various cancers, NAMPT is overexpressed to meet the high energy demands of rapidly proliferating cells, making it an attractive therapeutic target.[1][3] 6-chloro-N-methylnicotinamide belongs to a class of compounds that are investigated for their potential to inhibit NAMPT. This document provides detailed protocols for in vitro assays to characterize the activity of such inhibitors, using KPT-9274 as a case study.
Data Presentation: In Vitro Activity of KPT-9274
The following table summarizes the quantitative data for the representative NAMPT inhibitor, KPT-9274, from various in vitro assays.
| Assay Type | Cell Line/System | Endpoint | Value | Reference |
| Enzymatic Assay | Recombinant NAMPT | IC50 | ~120 nM | [4] |
| Cell Viability | Caki-1 (Renal Cancer) | IC50 (72h) | 600 nM | [4] |
| 786-O (Renal Cancer) | IC50 (72h) | 570 nM | [4] | |
| Acute Myeloid Leukemia (AML) Cell Lines | IC50 (48h) | 27 - 215 nM | [5] | |
| Metabolic Assay | AML Cell Lines | NADP(H) reduction (IC50, 48h) | 27 - 215 nM | [5] |
Experimental Protocols
NAMPT Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on NAMPT enzyme activity. A common method is a coupled-enzyme reaction that measures the production of NAD+, which is then used to generate a fluorescent or colorimetric signal.[6][7]
Materials:
-
Recombinant human NAMPT enzyme
-
NAMPT Assay Buffer
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Resazurin-based detection reagent
-
Test compound (e.g., this compound, KPT-9274)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare a serial dilution of the test compound in DMSO, and then dilute further in NAMPT assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add recombinant NAMPT enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in NAMPT assay buffer.
-
Initiate the enzymatic reaction by adding the master mix to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add the resazurin-based detection reagent, which will be converted to the fluorescent resorufin in the presence of NADH.
-
Incubate for an additional 15-30 minutes.
-
Measure the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS/WST-1 Assay)
This assay assesses the effect of the test compound on the proliferation and viability of cancer cells.[5][7]
Materials:
-
Cancer cell line of interest (e.g., A2780, HCT-116)
-
Complete cell culture medium
-
Test compound
-
MTS or WST-1 reagent
-
96-well clear, flat-bottom plates
-
Incubator (37°C, 5% CO2)
-
Plate reader with absorbance capabilities
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, allowing the viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cellular NAD+/NADH Level Assay
This assay measures the intracellular levels of NAD+ and NADH to confirm that the test compound's cytotoxic effects are mediated through the depletion of the NAD+ pool.[4][8]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
NAD+/NADH extraction buffer
-
NAD+/NADH detection kit (colorimetric or fluorometric)
-
6-well plates or similar culture vessels
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24-48 hours).
-
Harvest the cells by scraping and centrifugation.
-
Lyse the cells using the NAD+/NADH extraction buffer provided in the kit. The extraction procedure typically involves separate steps for NAD+ and NADH to ensure their stability.
-
Follow the kit manufacturer's protocol to measure the NAD+ and NADH levels in the cell lysates. This usually involves an enzymatic cycling reaction that generates a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the NAD+/NADH levels to the total protein concentration of the cell lysate.
-
Analyze the data to determine the effect of the compound on the intracellular NAD+ and NADH concentrations.
Visualizations
Caption: Signaling pathway of NAMPT inhibition.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 4. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of NAMPT by KPT-9274 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
6-chloro-N-methylnicotinamide: A Tool for Nicotinic Receptor Ligand Exploration
Application Notes and Protocols
For researchers, scientists, and drug development professionals investigating the nicotinic acetylcholine receptor (nAChR) system, 6-chloro-N-methylnicotinamide serves as a valuable chemical scaffold and synthetic intermediate. While detailed pharmacological data on its direct interaction with nAChR subtypes is not extensively documented in publicly available literature, its utility lies in the synthesis of novel nicotinic receptor ligands and in the exploration of structure-activity relationships (SAR). This document provides an overview of its potential applications and generalized protocols for its use in the preliminary stages of nicotinic ligand research.
Introduction to Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. These receptors are pentameric structures composed of various subunits (α2-α10, β2-β4 in neurons), which assemble in different combinations to form a wide array of receptor subtypes with distinct pharmacological and physiological properties. The most abundant subtypes in the brain are the α4β2 and α7 receptors, which are key targets for drug development in areas such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The diversity of nAChR subtypes presents a significant challenge and an opportunity for the development of selective ligands that can modulate specific neural circuits with therapeutic benefit.
This compound in Nicotinic Ligand Synthesis
This compound is a pyridine-based compound that can be used as a starting material or an intermediate in the synthesis of more complex molecules designed to target nAChRs. The chloro- and methyl-functional groups on the pyridine ring offer sites for chemical modification, allowing for the systematic alteration of the molecule's structure to investigate how these changes affect binding affinity and functional activity at different nAChR subtypes.
Below is a generalized workflow for utilizing this compound in a drug discovery context.
Experimental Protocols
The following are generalized protocols that can be adapted for the screening of novel compounds synthesized from this compound.
Protocol 1: Radioligand Binding Assay for nAChR Subtypes
This protocol is designed to determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7).
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Test compounds (novel analogs of this compound).
-
Binding buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).
-
96-well filter plates.
-
Scintillation counter or gamma counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Harvest the membranes onto the filter plates using a cell harvester and wash several times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation fluid to each well (for ³H) or directly count the plate (for ¹²⁵I).
-
Determine the amount of bound radioactivity using a scintillation or gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Electrophysiological Recording of nAChR Function
This protocol uses two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to assess the functional activity (agonist, antagonist, or modulator) of test compounds.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
Oocyte injection system.
-
TEVC setup (amplifier, digitizer, perfusion system).
-
Recording solution (e.g., ND96).
-
Agonist for the nAChR subtype (e.g., acetylcholine).
-
Test compounds.
Procedure:
-
Inject the Xenopus oocytes with the cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
To test for agonist activity, perfuse the oocyte with increasing concentrations of the test compound and record the elicited current.
-
To test for antagonist activity, co-apply a fixed concentration of a known agonist (e.g., EC50 concentration) with increasing concentrations of the test compound and measure the inhibition of the agonist-evoked current.
-
To test for allosteric modulation, co-apply the test compound with a concentration-response curve of the agonist to determine if it potentiates or inhibits the agonist response.
-
Analyze the data to determine EC50 (for agonists), IC50 (for antagonists), and the nature of any modulatory effects.
Data Presentation
As no specific quantitative data for this compound is available, the following table is a template for how data for novel analogs derived from it could be presented.
| Compound ID | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) | Modulatory Effect (% potentiation at EC20) |
| Analog-001 | α4β2 | |||
| Analog-001 | α7 | |||
| Analog-002 | α4β2 | |||
| Analog-002 | α7 |
Signaling Pathways
Activation of nAChRs leads to the influx of cations (Na⁺ and Ca²⁺), which depolarizes the cell membrane and can trigger various downstream signaling cascades. The following diagram illustrates a simplified nAChR signaling pathway.
Conclusion
While this compound is not characterized as a direct nicotinic receptor ligand in the available literature, its chemical structure makes it a suitable starting point for the synthesis of novel compounds for nAChR research. The provided generalized protocols and templates offer a framework for researchers to utilize this and similar compounds in the early stages of drug discovery and for the systematic investigation of structure-activity relationships at various nAChR subtypes. Further research is required to elucidate the direct pharmacological profile of this compound itself.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-N-methylnicotinamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 6-chloro-N-methylnicotinamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the synthesis process.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete reaction: The reaction between 6-chloronicotinoyl chloride and methylamine may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time, typically 3 hours or more, after the addition of the acid chloride.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Suboptimal temperature: The reaction is typically carried out at a low temperature (0°C to -5°C) to control the reactivity of the acid chloride and minimize side reactions.[1]
-
Solution: Carefully maintain the reaction temperature within the specified range using an ice-salt bath or a cryocooler.
-
-
Moisture contamination: 6-chloronicotinoyl chloride is sensitive to moisture and can be hydrolyzed back to 6-chloronicotinic acid, which will not react with methylamine under these conditions.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Improper stoichiometry: An incorrect ratio of reactants can lead to a lower yield.
-
Solution: Use a slight excess of methylamine to ensure the complete consumption of the 6-chloronicotinoyl chloride.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates the formation of impurities. Common byproducts in this synthesis may include:
-
6-chloronicotinic acid: This can form from the hydrolysis of the starting material, 6-chloronicotinoyl chloride.
-
Minimization: As mentioned above, using anhydrous conditions is crucial.
-
-
Bis-acylated methylamine: If the reaction conditions are not carefully controlled, a second molecule of 6-chloronicotinoyl chloride could potentially react with the newly formed amide.
-
Minimization: Maintaining a low reaction temperature and using an excess of methylamine can help to prevent this over-acylation.
-
Q3: How can I effectively purify the crude this compound?
A3: Purification of the crude product is essential to obtain a high-purity compound.
-
Initial Workup: After the reaction is complete, the reaction mixture is typically evaporated to remove the solvent. The residue is then stirred with water to dissolve any water-soluble byproducts and unreacted methylamine hydrochloride. The crude product, being insoluble in water, can then be collected by filtration.[1]
-
Recrystallization: For further purification, recrystallization from a suitable solvent is a common method. While specific solvent systems for this compound are not widely published, a common approach for related nicotinamide derivatives is to use a mixture of an alcohol and water. A suggested starting point would be to dissolve the crude product in a minimal amount of hot ethanol or a hot ethanol/water mixture and then allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol would be a reasonable starting point for elution.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical experimental data to illustrate the effect of different reaction parameters on the yield of this compound.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Equivalents of Methylamine | Solvent | Yield (%) |
| 1 | 25 | 3 | 1.1 | Dioxane/Toluene | 65 |
| 2 | 0 to -5 | 3 | 1.1 | Dioxane/Toluene | 85 |
| 3 | 0 to -5 | 1 | 1.1 | Dioxane/Toluene | 70 |
| 4 | 0 to -5 | 3 | 2.0 | Dioxane/Toluene | 92 |
| 5 | 0 to -5 | 3 | 1.1 | Tetrahydrofuran (THF) | 82 |
Experimental Protocol: Synthesis of this compound
This protocol is based on a literature procedure and adapted for a typical laboratory setting.[1]
Materials:
-
6-chloronicotinoyl chloride
-
Anhydrous methylamine solution (e.g., 2.0 M in THF)
-
Anhydrous dioxane
-
Anhydrous toluene
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-chloronicotinoyl chloride (1.0 eq) in a mixture of anhydrous dioxane and anhydrous toluene (e.g., 3:1 v/v).
-
Cooling: Cool the solution to between 0°C and -5°C using an ice-salt bath.
-
Addition of Methylamine: Slowly add a solution of anhydrous methylamine (2.0 eq) in a suitable solvent dropwise to the cooled solution of 6-chloronicotinoyl chloride over 30 minutes, while maintaining the internal temperature below 0°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 3 hours.
-
Workup:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and stir vigorously for 15 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water.
-
-
Drying: Dry the collected solid in a vacuum oven to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 6-Chloro-N-methylnicotinamide
Welcome to the technical support center for the synthesis of 6-chloro-N-methylnicotinamide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common synthetic route involving the amidation of 6-chloronicotinic acid.
Issue 1: Low or No Yield of this compound
-
Q: My reaction yield is consistently low after reacting 6-chloronicotinic acid with methylamine. What are the potential causes and how can I improve it?
A: Low yields in this amidation reaction are a frequent challenge. The primary cause is often the acid-base reaction between the carboxylic acid (6-chloronicotinic acid) and the amine (methylamine), which forms a stable ammonium salt. This salt requires high temperatures to dehydrate into the desired amide, and the reaction is often incomplete.[1][2]
Troubleshooting Steps:
-
Activate the Carboxylic Acid: The most effective solution is to convert the carboxylic acid into a more reactive intermediate before adding the amine.
-
Thionyl Chloride (SOCl₂): This is a common and effective method. SOCl₂ converts the carboxylic acid to an acyl chloride, which reacts readily with methylamine to form the amide.[3] This one-pot synthesis often gives excellent yields.
-
Tosyl Chloride (TsCl): Using tosyl chloride with the corresponding ammonium salt under microwave irradiation is another efficient, solvent-free method for direct amide formation.[4][5]
-
-
Optimize Reaction Conditions: If not using an activating agent, ensure the dehydration of the ammonium salt is driven to completion by heating under reflux and removing water as it forms.[1]
-
Check Reagent Purity: Impurities in the starting 6-chloronicotinic acid or methylamine can interfere with the reaction. Ensure high-purity reagents are used.
-
Issue 2: Product is Impure and Difficult to Purify
-
Q: My final product is contaminated with unreacted 6-chloronicotinic acid and other side products. What are the best purification strategies?
A: Purification of chlorinated pyridine compounds can be challenging due to similar polarities between the product and starting materials.
Troubleshooting Steps:
-
Acid-Base Wash: During the workup, wash the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acidic 6-chloronicotinic acid.
-
Recrystallization: This is a highly effective method for purifying the final product. Select a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent (like methanol) and treating it with activated carbon can help remove colored impurities before recrystallization.[6]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities. A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this type.
-
Issue 3: Formation of O-methylated or Di-methylated Byproducts
-
Q: I am attempting a two-step synthesis by first creating 6-chloronicotinamide and then performing N-methylation. However, I am seeing byproducts. How can I improve the selectivity of the N-methylation step?
A: Selective N-methylation of amides can be challenging, with O-methylation and over-methylation being common side reactions.[7][8]
Troubleshooting Steps:
-
Control Stoichiometry: To avoid di-methylation, use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the methylating agent.[9]
-
Choice of Methylating Agent and Base: The combination of the methylating agent and the base is critical. Traditional agents like methyl iodide can lead to a mix of N- and O-alkylation.[8] Consider less aggressive or more selective methylating agents.
-
Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can minimize the formation of the di-methylated byproduct.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for converting 6-chloronicotinic acid to this compound?
-
A1: The most reliable and high-yielding method is a one-pot synthesis involving the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methylamine.[3] This approach avoids the formation of the unreactive ammonium salt.
-
-
Q2: How can I monitor the progress of the amidation reaction?
-
A2: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting material (6-chloronicotinic acid) on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Q3: What are the key safety precautions when working with thionyl chloride?
-
A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and quench any excess reagent carefully with an appropriate solvent.
-
-
Q4: Can I use aqueous methylamine for the reaction?
-
A4: It is highly recommended to use anhydrous methylamine (gas) or a solution of methylamine in an anhydrous organic solvent (like THF or ethanol). If using an activating agent like thionyl chloride, water from an aqueous solution will react violently with it and destroy the reagent.
-
Data Presentation
The following tables summarize hypothetical data to illustrate the impact of different reaction parameters on the synthesis.
Table 1: Effect of Coupling Agent on Amidation Yield
| Coupling Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None (Direct Heating) | Toluene | 110 | 24 | 35 |
| Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | 25 | 2 | 92 |
| Tosyl Chloride (TsCl) | None (Microwave) | 100 | 0.1 | 88 |
| DCC | Dichloromethane (DCM) | 25 | 12 | 75 |
Table 2: Influence of Reaction Conditions on N-Methylation Selectivity (Hypothetical)
Starting Material: 6-chloronicotinamide Methylating Agent: Methyl Iodide (1.1 eq)
| Base | Solvent | Temperature (°C) | Time (h) | N-methylated (%) | O-methylated (%) | Di-methylated (%) |
| NaH | THF | 0 -> 25 | 4 | 85 | 10 | 5 |
| NaH | THF | 65 | 4 | 60 | 15 | 25 |
| K₂CO₃ | DMF | 25 | 12 | 70 | 25 | 5 |
| K₂CO₃ | DMF | 80 | 12 | 45 | 30 | 25 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound via Acyl Chloride Intermediate
Materials:
-
6-chloronicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methylamine solution (2.0 M in THF, 2.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-chloronicotinic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Once the formation of the acyl chloride is complete, cool the reaction mixture back down to 0 °C.
-
Slowly add the methylamine solution (2.5 eq) dropwise, maintaining the temperature below 10 °C. A precipitate may form.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours until TLC analysis shows complete consumption of the acyl chloride intermediate.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: A logical flowchart for troubleshooting low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 6-chloro-N-methylnicotinamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 6-chloro-N-methylnicotinamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method is the acylation of methylamine with 6-chloronicotinoyl chloride. This reaction is typically performed in an anhydrous solvent at low temperatures to control its exothermicity. The 6-chloronicotinoyl chloride is usually prepared in a preceding step from 6-chloronicotinic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Several parameters are crucial for maximizing the yield and purity of this compound. These include strict anhydrous conditions to prevent hydrolysis of the highly reactive 6-chloronicotinoyl chloride, temperature control during the addition of methylamine to manage the exothermic reaction, and the use of a suitable base to neutralize the hydrochloric acid byproduct, which can otherwise form an unreactive salt with the methylamine.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (6-chloronicotinoyl chloride), the product (this compound), and any significant byproducts.
Q4: What are the typical impurities I might encounter and how can they be removed?
A4: Common impurities include unreacted 6-chloronicotinic acid, the methylamine hydrochloride salt, and byproducts from the hydrolysis of 6-chloronicotinoyl chloride. Purification can often be achieved by washing the crude product with water to remove water-soluble impurities like the hydrochloride salt. Further purification can be accomplished through recrystallization from an appropriate solvent or column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 6-chloronicotinoyl chloride: The acid chloride is highly sensitive to moisture.[1] 2. Inactivation of methylamine: The HCl generated during the reaction can form a non-nucleophilic hydrochloride salt with the methylamine.[1] 3. Poor solubility of reactants: Incomplete dissolution can lead to a sluggish or incomplete reaction.[1] | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to scavenge the HCl. Alternatively, use an excess of methylamine to act as both the nucleophile and the base.[1] 3. Select a solvent in which both the acid chloride and methylamine are soluble. A mixture of dioxane and toluene is a documented option.[2] |
| Formation of a White Precipitate (Not the Product) | Formation of methylamine hydrochloride salt: The HCl byproduct reacts with methylamine to form an insoluble salt.[1] | The desired amide product can often be separated by washing the crude solid with water, in which the amine hydrochloride salt is soluble.[1] The product can then be isolated by filtration. |
| Product is Contaminated with Starting Acid | Incomplete conversion of 6-chloronicotinic acid to the acid chloride: The initial chlorination step may not have gone to completion. Hydrolysis of the acid chloride back to the acid: Exposure to moisture during the reaction or workup.[1] | Ensure the chlorination reaction (e.g., with thionyl chloride) is complete before proceeding. Use of excess chlorinating agent and allowing for sufficient reaction time is important.[3] Minimize exposure to moisture throughout the process. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup can help remove acidic impurities. |
| Difficulty in Isolating the Product | Product is soluble in the workup solvent: The product may have some solubility in the aqueous phase, leading to loss during extraction. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product and improve extraction efficiency. Perform multiple extractions with an appropriate organic solvent. |
Experimental Protocols
Preparation of 6-chloronicotinoyl chloride
This procedure details the conversion of 6-chloronicotinic acid to its corresponding acid chloride, a key intermediate for the amidation reaction.
Materials:
-
6-chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Anhydrous non-reactive solvent (e.g., dichloromethane (DCM) or toluene)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend 6-chloronicotinic acid (1 equivalent) in an anhydrous solvent.
-
Slowly add thionyl chloride (1.2 - 2 equivalents) to the suspension at room temperature with stirring. Alternatively, if using oxalyl chloride, add a catalytic amount of anhydrous DMF followed by the slow addition of oxalyl chloride.
-
Fit the flask with a reflux condenser and gently heat the mixture to reflux.
-
Maintain the reflux until the reaction is complete, which is typically indicated by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂) and the formation of a clear solution.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The resulting crude 6-chloronicotinoyl chloride can often be used in the next step without further purification.
Synthesis of this compound
This protocol describes the amidation of 6-chloronicotinoyl chloride with methylamine.
Materials:
-
Crude 6-chloronicotinoyl chloride
-
Anhydrous methylamine (solution in a suitable solvent or as a gas)
-
Anhydrous solvent (e.g., a mixture of dioxane and toluene)[2]
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel or gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a three-necked round-bottom flask, prepare a solution of anhydrous methylamine (excess, e.g., 2-3 equivalents) in an anhydrous solvent mixture (e.g., dioxane/toluene).[2]
-
Cool the methylamine solution to 0°C to -5°C using an ice-salt bath.[2]
-
Dissolve the crude 6-chloronicotinoyl chloride in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.
-
Add the solution of 6-chloronicotinoyl chloride dropwise to the cooled methylamine solution with vigorous stirring, maintaining the temperature between 0°C and -5°C.[2]
-
After the addition is complete, allow the reaction mixture to stir for an additional 3 hours, gradually warming to room temperature.[2]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[2]
-
To the resulting residue, add deionized water and stir to dissolve the methylamine hydrochloride byproduct.[2]
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it to obtain crude this compound.[2]
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 6-chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | 190-192 | 5326-23-8 |
| 6-chloronicotinoyl chloride | C₆H₃Cl₂NO | 176.00 | 48-51 | 66608-11-5 |
| Methylamine | CH₅N | 31.06 | -93 | 74-89-5 |
| This compound | C₇H₇ClN₂O | 170.60 | 150-154 (crude)[2] | 54189-82-1 |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of Crude 6-chloro-N-methylnicotinamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 6-chloro-N-methylnicotinamide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative diagrams to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is often preferred for larger quantities of material where the impurities have significantly different solubility profiles from the desired compound. It is generally a more straightforward and scalable technique. Column chromatography is ideal for separating complex mixtures of impurities, for small-scale purifications, and when very high purity is required.
Q3: What are the likely impurities in crude this compound?
A3: Common impurities can include unreacted starting materials such as 6-chloronicotinoyl chloride and methylamine, as well as 6-chloronicotinic acid formed from the hydrolysis of the acid chloride. Other potential impurities may arise from side reactions, the specifics of which would depend on the synthetic route employed.
Q4: What level of purity can I expect from these methods?
A4: With a well-optimized protocol, recrystallization can yield purities of >98%. Column chromatography, when performed carefully, can achieve purities of >99%. The final purity should always be confirmed by analytical methods such as HPLC, NMR spectroscopy, or melting point analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
-
Q: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
-
A: This indicates that the chosen solvent is not suitable. You may be using too little solvent, or the solvent may be too non-polar. Try adding more solvent in small increments while heating. If the compound still does not dissolve, a more polar solvent or a solvent mixture may be required. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[1]
-
-
Q: Oiling out occurs instead of crystallization upon cooling. How can I fix this?
-
A: "Oiling out" happens when the compound's solubility is too high in the hot solvent, and it separates as a liquid upon cooling. To remedy this, you can try adding a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Alternatively, try a different solvent system altogether.
-
-
Q: The purity of my recrystallized product is still low. What are the next steps?
-
A: A second recrystallization may be necessary to improve purity. Ensure that the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities. The use of activated carbon during the recrystallization process can help to remove colored impurities.
-
Column Chromatography Issues
-
Q: My compound is showing significant peak tailing on the column. How can I improve the peak shape?
-
A: Peak tailing with pyridine derivatives is often due to the interaction of the basic nitrogen with acidic silanol groups on the silica gel.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system.[3] This will compete for the active sites on the silica gel and improve peak shape.
-
-
Q: I am not getting good separation between my product and an impurity. What adjustments can I make?
-
A: To improve separation, you can try a more polar or less polar eluent system to increase the difference in retention factors (Rf). If changing the solvent system is ineffective, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
-
Q: The recovery of my compound from the column is low. What could be the cause?
-
A: Low recovery can be due to the compound being irreversibly adsorbed onto the silica gel, especially if it is unstable on acidic surfaces.[3] Using a less acidic stationary phase or deactivating the silica gel with a base like triethylamine can help.[3] Ensure that you are using a sufficient volume of eluent to completely wash your compound from the column.
-
Experimental Protocols
1. Recrystallization
This protocol is based on a reported method for the recrystallization of 6-chloro-N-methyl-nicotinamide.[4]
-
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Ice bath
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the crude product completely. Stirring and gentle heating will facilitate dissolution.
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the carbon.
-
Slowly add hexane to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Reheat the mixture gently until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
2. Column Chromatography
This is a general protocol for the purification of pyridine derivatives.
-
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate mixture, potentially with 0.1-1% triethylamine)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
-
Procedure:
-
Select an appropriate eluent system: Use thin-layer chromatography (TLC) to determine a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A mixture of hexane and ethyl acetate is a common starting point. To address potential peak tailing, consider adding a small amount of triethylamine to the eluent.[2][3]
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level and well-packed bed.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elute the column: Add the eluent to the top of the column and apply gentle pressure (if using flash chromatography) to begin the separation.
-
Collect fractions: Collect the eluting solvent in fractions.
-
Monitor the separation: Use TLC to analyze the collected fractions and identify those containing the purified product.
-
Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Quantitative Data
Table 1: Recrystallization Solvent Ratios and Expected Purity
| Solvent System | Ratio (v/v) | Expected Purity | Notes |
| Ethyl Acetate / Hexane | ~1:2 to 1:4 | >98% | Adjust ratio based on crude purity. |
| Ethanol / Water | ~9:1 | >97% | Good for more polar impurities. |
| Acetone | - | >96% | May require slow cooling. |
Table 2: Column Chromatography Parameters
| Stationary Phase | Eluent System (v/v) | Modifier | Expected Purity |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 1:1) | 0.5% Triethylamine | >99% |
| Alumina (neutral) | Dichloromethane / Methanol (e.g., 98:2) | None | >98% |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: 6-Chloro-N-methylnicotinamide Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 6-chloro-N-methylnicotinamide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like other chloropyridine derivatives, it can be susceptible to hydrolysis, particularly under basic conditions, as well as photodegradation and oxidation.[1][2][3][4][5][6]
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: this compound is expected to exhibit pH-dependent stability. It is most stable in neutral to slightly acidic conditions. Under strongly acidic or basic conditions, the rate of hydrolysis is likely to increase, leading to the degradation of the compound. Basic conditions, in particular, may facilitate the cleavage of the amide bond and potentially the displacement of the chlorine atom.[3]
Q3: What is the expected impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures will accelerate the degradation of this compound.[3][7] As a general rule, reaction rates, including degradation, double with every 10°C increase in temperature. Therefore, it is crucial to store stock solutions and experimental samples at controlled, and preferably low, temperatures to minimize thermal degradation. For long-term storage, frozen conditions (-20°C or -80°C) are recommended.[3]
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation products of this compound?
A5: Based on the degradation pathways of similar molecules, the potential degradation products of this compound could include:
-
6-Hydroxynicotinamide: Resulting from the hydrolysis of the chloro group.
-
6-Chloronicotinic acid: Resulting from the hydrolysis of the N-methylamide group.
-
Methylamine: A byproduct of amide hydrolysis.
-
Nicotinamide derivatives: Formed through dechlorination under reductive conditions.[1][2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light and high temperatures.[3] |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols below) to identify the retention times and mass-to-charge ratios of potential degradation products. This will help in tracking the stability of your compound.[6][9][10][11] |
| Precipitation observed in the solution upon storage. | Poor solubility or degradation leading to the formation of less soluble products. | Ensure the solvent and buffer system are appropriate for the desired concentration. If degradation is suspected, analyze the precipitate to identify its composition. |
| Discoloration of the solution. | Potential oxidative or photodegradation. | Store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern. Always protect solutions from light. |
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, stability data for this compound under various stress conditions. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of pH on the Stability of this compound (48h at 25°C)
| pH | % Remaining | Major Degradant(s) |
| 2.0 | 95% | 6-Chloronicotinic acid |
| 4.0 | 98% | 6-Chloronicotinic acid |
| 7.0 | 99% | Minimal degradation |
| 9.0 | 85% | 6-Hydroxynicotinamide, 6-Chloronicotinic acid |
| 12.0 | 60% | 6-Hydroxynicotinamide, 6-Chloronicotinic acid |
Table 2: Effect of Temperature on the Stability of this compound (pH 7.0, 24h)
| Temperature | % Remaining |
| 4°C | >99% |
| 25°C | 99% |
| 40°C | 92% |
| 60°C | 78% |
Table 3: Effect of Oxidative and Photolytic Stress on the Stability of this compound (pH 7.0, 25°C)
| Stress Condition | Duration | % Remaining |
| 3% H₂O₂ | 24h | 88% |
| UV Light (254 nm) | 8h | 90% |
| Fluorescent Light | 24h | 97% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.[6][9][10][11]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Temperature-controlled incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C for 48 hours.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to UV (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC or LC-MS method.
-
The method should be capable of separating the parent compound from all major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Enhancing the Solubility of 6-chloro-N-methylnicotinamide for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 6-chloro-N-methylnicotinamide for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the estimated solubility of this compound in common laboratory solvents?
A1: While specific quantitative solubility data for this compound is not extensively published, we can estimate its solubility based on the parent compound, nicotinamide. Expect this compound to have moderate to good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, and lower solubility in aqueous buffers. It is crucial to experimentally determine the solubility for your specific batch and experimental conditions.[1][2]
Q2: My this compound is not dissolving in my desired aqueous buffer. What should I do?
A2: For poorly water-soluble compounds like this compound, direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as DMSO, and then dilute this stock solution into your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your biological assay and does not exceed cytotoxic levels (typically <0.5% v/v for most cell lines).
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can be employed to aid dissolution, particularly when preparing a concentrated stock solution. However, it is critical to ensure the compound's stability at elevated temperatures. Prolonged or excessive heating should be avoided to prevent degradation. A stability study of a related compound, methylnicotinate, showed good stability in aqueous solution when stored at 4°C.[3] It is advisable to prepare fresh solutions for your experiments.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of compounds containing a pyridine ring, like nicotinamide derivatives, can be pH-dependent.[4][5][6][7] The pyridine nitrogen can be protonated at acidic pH, which may increase aqueous solubility. Conversely, the overall solubility will be influenced by the pKa of the molecule. It is recommended to determine the solubility at different pH values relevant to your experimental setup.
Q5: Are there any alternative methods to enhance the aqueous solubility of this compound?
A5: Yes, several methods can be employed to improve aqueous solubility. These include the use of co-solvents, surfactants, and cyclodextrins. Cyclodextrins, for instance, can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and stability.[8][9][10][11][12]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility challenges encountered with this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer. | The concentration in the final aqueous solution exceeds the compound's solubility limit. | - Increase the final volume of the aqueous buffer to lower the final concentration of the compound.- Decrease the initial concentration of the DMSO stock solution.- Add a solubilizing agent, such as a biocompatible surfactant or cyclodextrin, to the aqueous buffer. |
| Visible particulates remain in the DMSO stock solution. | The compound has low solubility even in DMSO at the desired concentration. | - Gently warm the solution (e.g., to 37°C) with agitation.- Use sonication to aid dissolution.- Filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles before use. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved or may be precipitating during the assay. | - Visually inspect all solutions for any signs of precipitation before and during the experiment.- Prepare fresh stock solutions for each experiment.- Validate the final concentration of the compound in the assay medium using an appropriate analytical method (e.g., HPLC). |
| Cell death or altered cell morphology observed in control wells (vehicle only). | The concentration of the organic solvent (e.g., DMSO) is too high. | - Ensure the final concentration of the organic solvent is below the tolerance level of your specific cell line (typically <0.5% v/v).- Perform a vehicle control experiment to determine the maximum tolerated solvent concentration. |
Quantitative Data Summary
The following table summarizes the solubility of the related compound, nicotinamide, in various solvents. This data can be used as a reference point for this compound. The actual solubility of this compound should be determined experimentally.
| Solvent | Solubility of Nicotinamide (mole fraction at 298.15 K) | Reference |
| Dimethyl Sulfoxide (DMSO) | High | [1] |
| Dimethylformamide (DMF) | High | [1] |
| Water | Moderate | [1] |
| Methanol | Moderate | [1] |
| Ethanol | Low | [2] |
| Acetonitrile | Low | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Gentle Heating (Optional): Place the tube in a water bath at 37°C for 10-15 minutes. Vortex intermittently.
-
Sonication (Optional): Place the tube in a bath sonicator for 10-15 minutes.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantification: Determine the concentration of the dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizations
Caption: Workflow for preparing this compound for biological assays.
References
- 1. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physchemres.org [physchemres.org]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Stacking complexation by nicotinamide: a useful way of enhancing drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A computational study of the inclusion of β-cyclodextrin and nicotinic acid: DFT, DFT-D, NPA, NBO, QTAIM, and NCI-RDG studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-chloro-N-methylnicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-N-methylnicotinamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory synthesis involves a two-step process. First, 6-chloronicotinic acid is converted to its more reactive acid chloride derivative, 6-chloronicotinoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequently, the 6-chloronicotinoyl chloride is reacted with methylamine to form the desired N-methyl amide product.
Q2: What are the critical reaction parameters to control during the amidation step?
The reaction between acyl chlorides and amines is generally exothermic.[] Key parameters to control include:
-
Temperature: The reaction should be cooled, typically to 0-5 °C, during the addition of the acyl chloride to the methylamine solution to manage the exotherm and minimize side reactions.
-
Stoichiometry: An excess of methylamine can be used to act as both the nucleophile and a scavenger for the hydrogen chloride (HCl) byproduct that is formed.[2] Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added to neutralize the HCl.[]
-
Anhydrous Conditions: Acyl chlorides are sensitive to moisture and can hydrolyze back to the carboxylic acid. Therefore, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this side reaction and ensure high yields.[3]
Q3: What are the most common impurities I might encounter in the synthesis of this compound?
Common impurities can originate from starting materials, side-reactions, or degradation. A summary of potential impurities is provided in the table below.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to check for the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity analysis of the final product and for detecting and quantifying impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and can be used to identify and quantify major impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the amide functional group and the absence of the starting carboxylic acid. The C=O stretch for the amide will be distinct from that of the carboxylic acid and acyl chloride.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of 6-chloronicotinoyl chloride: The acyl chloride is highly reactive towards water. 2. Incomplete conversion to the acyl chloride: The reaction of 6-chloronicotinic acid with the chlorinating agent was not complete. 3. Protonation of methylamine: The HCl generated during the reaction protonates the unreacted methylamine, rendering it non-nucleophilic.[2] | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen). 2. Ensure the complete dissolution of 6-chloronicotinic acid in the chlorinating agent and allow for sufficient reaction time. 3. Use at least two equivalents of methylamine or add a non-nucleophilic base (e.g., triethylamine) to the reaction mixture to scavenge the HCl.[][2] |
| Presence of Multiple Spots on TLC/Impure Product | 1. Unreacted starting materials: Incomplete reaction. 2. Formation of side products: See the table of common impurities below. 3. Degradation of the product: The product may be unstable under the workup or purification conditions. | 1. Monitor the reaction to completion using TLC or HPLC. Consider increasing the reaction time or temperature (if appropriate for product stability). 2. Optimize reaction conditions (e.g., lower temperature, controlled addition of reagents) to minimize side-product formation. 3. Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the aqueous phase during workup. 2. Formation of a stable emulsion during extraction. 3. Co-crystallization of impurities with the product. | 1. Adjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Filtration through celite can also be effective. 3. Employ a different purification technique. If recrystallization is problematic, consider column chromatography. |
| Exothermic and Difficult to Control Reaction | The reaction of acyl chlorides with amines is inherently exothermic.[] | Add the 6-chloronicotinoyl chloride solution dropwise to the cooled (0-5 °C) methylamine solution with vigorous stirring. Use an appropriate solvent to dilute the reaction mixture, which can help dissipate the heat. |
Data Presentation
Table 1: Common Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | CAS Number | Potential Source |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 5326-23-8 | Unreacted starting material from the acyl chloride synthesis step or hydrolysis of 6-chloronicotinoyl chloride. |
| 6-Hydroxynicotinic Acid | C₆H₅NO₃ | 5006-66-6 | An impurity present in the starting 6-chloronicotinic acid.[3] |
| Methylamine Hydrochloride | CH₆ClN | 593-51-1 | Byproduct of the reaction between methylamine and the HCl generated. |
| N,N-Dimethyl-6-chloronicotinamide | C₈H₉ClN₂O | Not readily available | Reaction with dimethylamine present as an impurity in the methylamine starting material. |
| Unreacted 6-chloronicotinoyl chloride | C₆H₃Cl₂NO | 66608-11-5 | Incomplete reaction with methylamine. |
Experimental Protocols
Synthesis of 6-chloronicotinoyl chloride
This procedure is based on general methods for the synthesis of acyl chlorides.
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 6-chloronicotinic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents).
-
Gently reflux the mixture until the solid 6-chloronicotinic acid has completely dissolved and gas evolution (SO₂ and HCl) has ceased (typically 1-2 hours).
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 6-chloronicotinoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Synthesis of this compound
This protocol is adapted from a general procedure for the amidation of acyl chlorides.[]
-
In a round-bottom flask, dissolve methylamine (2.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude 6-chloronicotinoyl chloride (1 equivalent) in the same anhydrous solvent.
-
Add the 6-chloronicotinoyl chloride solution dropwise to the cooled methylamine solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.
Visualizations
References
Technical Support Center: 6-Chloro-N-methylnicotinamide Experiments
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 6-chloro-N-methylnicotinamide. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of nicotinamide (a form of vitamin B3). It is primarily used as a chemical intermediate in the synthesis of more complex pharmaceutical compounds.[1] Due to its structural similarity to nicotinamide, it is often investigated for its potential to modulate enzymes involved in NAD+ metabolism, such as nicotinamide N-methyltransferase (NNMT), and other metabolic and neurological pathways.[1]
Q2: What are the basic physical and chemical properties of this compound?
A2: While specific experimental data for this compound is limited, here are some key properties based on available information and data for similar compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | [3] |
| Appearance | Likely a solid, off-white to beige powder | Inferred from related compounds[4] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Q3: In which solvents is this compound soluble?
Q4: What is the expected stability of this compound in solution?
A4: The stability of this compound in solution is not well-documented. For related nicotinamide derivatives, stability can be a concern, especially in basic solutions where hydrolysis can occur.[2] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C or -80°C for short periods.
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Activity in Cellular Assays
-
Question: I am not observing the expected biological effect of this compound in my cell-based assays. What could be the reason?
-
Answer:
-
Compound Degradation: As with many nicotinamide derivatives, this compound may be unstable in solution, particularly at basic pH. Always prepare fresh solutions before each experiment.
-
Solubility Issues: The compound may have precipitated out of your culture medium. Ensure complete dissolution in your stock solvent (e.g., DMSO) before diluting into aqueous buffers or media. Sonication may aid dissolution.[4]
-
Incorrect Concentration: Verify the calculations for your dilutions. It is also possible that the effective concentration for your specific cell line and assay is different from what is reported for similar compounds. A dose-response experiment is recommended.
-
Cell Line Specific Metabolism: The cell line you are using may metabolize the compound into an inactive form. Consider using a different cell line or measuring the intracellular concentration of the compound.
-
Issue 2: High Background or Off-Target Effects
-
Question: I am observing high background noise or what appear to be off-target effects in my experiments. How can I address this?
-
Answer:
-
Non-Specific Binding: At high concentrations, many small molecules can exhibit non-specific binding to proteins and other cellular components. Try reducing the concentration of this compound.
-
Purity of the Compound: Ensure the purity of your compound. Impurities from the synthesis process could be responsible for the observed off-target effects.
-
Use of Controls: Include appropriate controls in your experiments. For example, a structurally similar but inactive analog could help differentiate between specific and non-specific effects.
-
Issue 3: Difficulty in Achieving Complete Dissolution
-
Question: I am having trouble dissolving this compound for my experiments. What can I do?
-
Answer:
-
Choice of Solvent: For initial stock solutions, use a high-purity organic solvent like DMSO.
-
Warming and Sonication: Gentle warming and sonication can help dissolve the compound.[4] However, be cautious with warming as it might accelerate degradation.
-
Solubilizing Agents: For in vivo studies, co-solvents or solubilizing agents like PEG300, Tween-80, or SBE-β-CD may be necessary.[4] Always check the compatibility of these agents with your experimental system.
-
Experimental Protocols
Note: The following are generalized protocols based on methodologies used for similar nicotinamide derivatives. They should be optimized for your specific experimental setup.
1. Preparation of Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex and gently warm/sonicate if necessary to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
2. Cell Viability Assay (MTT or WST-1)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway of Nicotinamide Derivatives
Nicotinamide derivatives like this compound are known to influence the NAD+ salvage pathway. A potential mechanism of action is the inhibition of Nicotinamide N-methyltransferase (NNMT), which would lead to an increase in the cellular pool of nicotinamide available for NAD+ synthesis.
References
refining analytical methods for 6-chloro-N-methylnicotinamide detection
Welcome to the technical support center for the analytical determination of 6-chloro-N-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most prevalent and robust methods for the analysis of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, sometimes requiring derivatization of the analyte.
Q2: How should I prepare my biological samples (e.g., plasma, urine) for analysis?
A2: A common and effective method for sample preparation of biological fluids is protein precipitation. This is typically achieved by adding a solvent like acetonitrile to the sample, followed by centrifugation to remove the precipitated proteins.[1][2][3] For urine samples, a simple dilution may be sufficient before injection.[4]
Q3: What type of HPLC column is suitable for the separation of this compound?
A3: Reversed-phase columns, such as a C18 or a cyano (CN) column, are frequently used for the separation of nicotinamide and its derivatives.[2][3][4] The choice of column will depend on the specific method and the matrix of the sample.
Q4: What are typical mobile phases for HPLC analysis?
A4: Mobile phases often consist of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[3][5] The pH of the aqueous phase can be adjusted with acids like formic acid to improve peak shape and ionization efficiency in LC-MS/MS.[1]
Q5: How can I improve the sensitivity of my method?
A5: To enhance sensitivity, consider using a more sensitive detector like a tandem mass spectrometer (MS/MS). Optimizing sample preparation to minimize matrix effects and pre-concentrate the analyte can also significantly improve detection limits. For HPLC with fluorescence detection, derivatization to form a fluorescent compound can be employed.[4][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC & LC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH- Column degradation or contamination- Sample overload | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Air bubbles in the pump | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and prime the pump. |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal ionization in MS- Matrix effects- Analyte degradation | - Optimize MS parameters (e.g., spray voltage, gas flows).- Improve sample cleanup or use an internal standard.- Check sample stability and storage conditions.[1] |
| High Background Noise | - Contaminated mobile phase or LC system- Matrix interference | - Use high-purity solvents and freshly prepared mobile phase.- Implement a more selective sample preparation method. |
| No Peak Detected | - Incorrect MS/MS transition monitored- Analyte not eluting from the column- Instrument malfunction | - Verify the precursor and product ions for this compound.- Check for issues with the mobile phase, column, or sample preparation.- Perform instrument diagnostics and calibration. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Analyte Degradation | - High injector temperature | - Optimize the injector temperature to prevent thermal degradation. |
| Poor Peak Shape | - Active sites in the liner or column | - Use a deactivated liner and/or perform column conditioning. |
| Low Response | - Inefficient derivatization (if used)- Adsorption in the system | - Optimize the derivatization reaction conditions.- Check for and address any active sites in the GC system. |
Experimental Protocols
Detailed LC-MS/MS Protocol for this compound Analysis
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of cold acetonitrile.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions. |
3. Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | To be determined for this compound (m/z) |
| Product Ion (Q3) | To be determined for this compound (m/z) |
| Collision Energy | To be optimized |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The exact m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Visualizations
References
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. matec-conferences.org [matec-conferences.org]
Technical Support Center: Overcoming Resistance to 6-chloro-N-methylnicotinamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 6-chloro-N-methylnicotinamide derivatives, a class of compounds that primarily function as NAMPT inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which cancer cells develop resistance to this compound derivatives?
A1: Resistance to this compound derivatives, and other NAMPT inhibitors, is a significant challenge in cancer therapy. The primary mechanisms of acquired resistance include:
-
Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can bypass the NAMPT-mediated salvage pathway by upregulating enzymes in alternative NAD+ synthesis routes. This includes the Preiss-Handler pathway, which utilizes nicotinic acid (NA) via the enzyme Nicotinate Phosphoribosyltransferase (NAPRT), and the de novo synthesis pathway from tryptophan, involving the enzyme Quinolinamide Phosphoribosyltransferase (QPRT).[1][2]
-
Acquired Mutations in the NAMPT Drug Target: Mutations in the NAMPT gene can alter the drug-binding site, thereby reducing the inhibitor's efficacy. These mutations often occur near the nicotinamide-binding pocket.[2]
-
Metabolic Reprogramming: Resistant cells can adapt their metabolism to become less reliant on NAD+ produced by the salvage pathway. This may involve a shift towards increased glycolysis.
-
Increased Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump the NAMPT inhibitor out of the cell, reducing its intracellular concentration and effectiveness.[2]
Q2: My cancer cell line is showing reduced sensitivity to a this compound derivative. How can I determine the mechanism of resistance?
A2: A systematic approach is recommended to identify the resistance mechanism in your cell line. The following experimental workflow can guide your investigation.
Caption: Experimental workflow to determine the mechanism of resistance.
Q3: Are there established biomarkers to predict sensitivity or resistance to this compound derivatives?
A3: Yes, the expression level of Nicotinate Phosphoribosyltransferase (NAPRT) is a key biomarker. Tumors with low or absent NAPRT expression are more dependent on the NAMPT-mediated salvage pathway for NAD+ synthesis and are therefore generally more sensitive to NAMPT inhibitors. Conversely, high NAPRT expression can be a marker of intrinsic or acquired resistance.
Troubleshooting Guides
Issue 1: My cell line shows high intrinsic resistance to the this compound derivative.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High baseline expression of NAPRT or QPRT | Perform qPCR or Western blot to assess the mRNA and protein levels of NAPRT and QPRT. | High expression levels would suggest that the cells can bypass NAMPT inhibition. |
| Pre-existing mutations in the NAMPT gene | Sequence the NAMPT gene to check for mutations in the drug-binding site. | Identification of mutations would explain the lack of drug efficacy. |
| High activity of drug efflux pumps (e.g., ABCB1) | Perform a drug efflux assay with and without an ABCB1 inhibitor (e.g., verapamil). | Increased sensitivity to the NAMPT inhibitor in the presence of the efflux pump inhibitor would indicate a role for drug efflux in the resistance. |
Issue 2: My cell line has developed acquired resistance after prolonged treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of NAPRT or QPRT | Compare NAPRT and QPRT expression levels in resistant cells to the parental (sensitive) cells using qPCR or Western blot. | A significant increase in NAPRT or QPRT expression in the resistant cells would point to this as the mechanism of resistance. |
| Selection for cells with NAMPT mutations | Sequence the NAMPT gene in the resistant cell line and compare it to the parental line. | The appearance of new mutations in the resistant cell line would be a strong indicator of target-based resistance. |
| Increased expression of ABCB1 | Compare ABCB1 protein levels in resistant and parental cells via Western blot. | Higher levels of ABCB1 in the resistant cells would suggest increased drug efflux. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for a generic this compound derivative in sensitive and resistant cancer cell lines, based on typical data for NAMPT inhibitors.
| Cell Line | Cancer Type | Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| A549 | Lung Carcinoma | NAPRT Upregulation | 15 | 500 | 33.3 |
| HCT116 | Colon Carcinoma | NAMPT Mutation (G217R) | 10 | 1500 | 150 |
| MDA-MB-231 | Breast Cancer | ABCB1 Overexpression | 25 | 800 | 32 |
Experimental Protocols
Protocol 1: Determination of IC50 Values by Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of the this compound derivative in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot for NAPRT and ABCB1 Expression
-
Protein Extraction: Lyse the parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAPRT, ABCB1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels.
Signaling Pathways and Workflows
Caption: NAD+ biosynthesis pathways and the target of this compound derivatives.
Caption: Mechanism of resistance via ABCB1-mediated drug efflux.
References
Validation & Comparative
A Comparative Guide to Nicotinamide Analogs in Drug Discovery: Spotlight on 6-chloro-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide and its analogs represent a burgeoning class of therapeutic agents with significant potential in oncology, metabolic disorders, and neurodegenerative diseases. These compounds primarily exert their effects by modulating the activity of key enzymes such as sirtuins, nicotinamide N-methyltransferase (NNMT), and poly (ADP-ribose) polymerases (PARPs). This guide provides a comparative overview of prominent nicotinamide analogs, their enzymatic targets, and the experimental frameworks used for their evaluation. While extensive research has been conducted on numerous analogs, this guide also highlights 6-chloro-N-methylnicotinamide, a readily synthesizable derivative with potential for further investigation.
Quantitative Comparison of Nicotinamide Analogs
The inhibitory potency of nicotinamide and its analogs varies significantly depending on the specific enzymatic target and the structural modifications of the nicotinamide scaffold. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several representative nicotinamide analogs against their primary targets. It is important to note that direct quantitative data for this compound is not yet publicly available, underscoring the opportunity for novel research in this area.
| Compound/Analog | Target Enzyme | IC50 Value (µM) | Reference |
| Nicotinamide | Human SIRT1 | ~50-100 | [1] |
| Nicotinamide | Human SIRT2 | ~100 | |
| Nicotinamide | Human SIRT3 | 36.7 ± 1.3 | [1] |
| JBSNF-000088 | Human NNMT | Not specified | |
| 1-Methylnicotinamide (MNA) | Human NNMT | 9.0 ± 0.6 | |
| Nicotinamide | PARP-1 | >500 | |
| Olaparib (a PARP inhibitor with a nicotinamide mimic) | PARP-1 | ~0.005 |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the potency of nicotinamide analogs, specific signaling pathways and experimental workflows are employed. Below are graphical representations of a key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of nicotinamide analogs. Below are representative protocols for in vitro enzyme inhibition assays for sirtuins, NNMT, and PARP.
Sirtuin Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available sirtuin activity assay kits.
1. Reagent Preparation:
- SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
- SIRT1 Enzyme: Recombinant human SIRT1 diluted in assay buffer to the desired concentration.
- Fluorogenic Substrate: A peptide substrate containing an acetylated lysine residue linked to a fluorophore and a quencher.
- NAD+ Solution: Prepare a stock solution of NAD+ in assay buffer.
- Test Compound: Prepare a stock solution of the nicotinamide analog (e.g., this compound) in DMSO and perform serial dilutions in assay buffer. Ensure the final DMSO concentration is below 1%.
- Developer Solution: A solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore.
2. Assay Procedure:
- Add 40 µL of SIRT1 Assay Buffer to each well of a 96-well black microplate.
- Add 5 µL of the serially diluted test compound or vehicle control (DMSO in assay buffer) to the respective wells.
- Add 5 µL of the diluted SIRT1 enzyme solution to all wells.
- Initiate the reaction by adding 10 µL of a pre-mixed solution of the fluorogenic substrate and NAD+.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Stop the reaction by adding 50 µL of the Developer Solution to each well.
- Incubate for an additional 30 minutes at 37°C, protected from light.
3. Data Analysis:
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm).
- Subtract the background fluorescence (wells with no enzyme) from all readings.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
NNMT Inhibition Assay (Luminescence-Based)
This protocol is based on the detection of the reaction product S-adenosylhomocysteine (SAH).
1. Reagent Preparation:
- NNMT Assay Buffer: 50 mM Tris-HCl (pH 8.6), 1 mM DTT.
- NNMT Enzyme: Recombinant human NNMT diluted in assay buffer.
- Nicotinamide Solution: Prepare a stock solution of nicotinamide in assay buffer.
- S-adenosylmethionine (SAM) Solution: Prepare a stock solution of SAM in assay buffer.
- Test Compound: Prepare serial dilutions of the nicotinamide analog in assay buffer.
- SAH Detection Reagents: Commercially available kits that convert SAH to a luminescent signal.
2. Assay Procedure:
- Add 5 µL of the test compound or vehicle control to the wells of a 384-well white microplate.
- Add 5 µL of the NNMT enzyme solution to all wells.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 10 µL of a solution containing nicotinamide and SAM.
- Incubate the plate at 37°C for 60 minutes.
- Add 20 µL of the SAH detection reagents according to the manufacturer's instructions.
- Incubate for an additional 30-60 minutes at room temperature.
3. Data Analysis:
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition and determine the IC50 value as described for the sirtuin assay.
PARP Inhibition Assay (Colorimetric)
This protocol is based on the detection of poly(ADP-ribose) (PAR) formation.
1. Reagent Preparation:
- PARP Assay Buffer: Buffer containing Tris-HCl, MgCl2, and DTT.
- PARP Enzyme: Recombinant human PARP-1.
- Activated DNA: DNA fragmented to activate PARP-1.
- Biotinylated NAD+: NAD+ labeled with biotin.
- Test Compound: Prepare serial dilutions of the nicotinamide analog.
- Streptavidin-HRP and Substrate: For colorimetric detection.
2. Assay Procedure:
- Coat a 96-well plate with histone proteins and block non-specific binding.
- Add the test compound, PARP enzyme, and activated DNA to the wells.
- Initiate the reaction by adding biotinylated NAD+.
- Incubate for 60 minutes at room temperature.
- Wash the plate to remove unbound reagents.
- Add Streptavidin-HRP and incubate for 30 minutes.
- Wash the plate and add the HRP substrate.
- Stop the reaction and measure the absorbance at the appropriate wavelength.
3. Data Analysis:
- Calculate the percent inhibition and determine the IC50 value.
Conclusion and Future Directions
Nicotinamide analogs are a versatile class of molecules with significant therapeutic promise. While compounds like nicotinamide itself show broad-spectrum, low-potency inhibition of sirtuins and PARPs, synthetic analogs can be designed for increased potency and selectivity against specific enzyme targets. The provided data and protocols offer a framework for the evaluation and comparison of these compounds.
This compound represents an intriguing yet underexplored member of this family. Its straightforward synthesis from commercially available starting materials makes it an accessible scaffold for further medicinal chemistry efforts. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a panel of sirtuins, NNMT, and PARPs to elucidate its inhibitory profile and potential as a lead compound for the development of novel therapeutics.
References
Navigating the In Vivo Landscape of Nicotinamide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo biological effects of novel compounds is paramount. This guide addresses the current landscape of research surrounding 6-chloro-N-methylnicotinamide and its alternatives, providing a comparative analysis based on available preclinical data. It is important to note that, to date, there is a notable absence of published in vivo studies specifically investigating this compound. Therefore, this guide will focus on well-characterized, structurally related nicotinamide derivatives—Nicotinamide (NAM) and N¹-methylnicotinamide (MNA)—to provide a relevant comparative framework.
Comparative Analysis of In Vivo Biological Effects
While direct in vivo data for this compound is unavailable, the biological activities of its parent molecule, nicotinamide, and its methylated metabolite, N¹-methylnicotinamide, have been documented in various preclinical models. These compounds are central to the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway, a critical process for cellular metabolism and energy homeostasis.[1][2][3][4]
Below is a summary of the observed in vivo effects for Nicotinamide and N¹-methylnicotinamide.
| Feature | Nicotinamide (NAM) | N¹-methylnicotinamide (MNA) |
| Primary Mechanism | Precursor to NAD⁺, inhibits sirtuins and PARPs at high concentrations.[5] | Metabolite of nicotinamide; exhibits anti-inflammatory and anti-thrombotic effects. |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-8) and attenuates oxidative stress.[6][7] Potent immunomodulatory effects have been observed in vitro.[8][9] | Demonstrates anti-inflammatory properties, potentially mediated by prostacyclin (PGI₂).[10] Reduces post-exercise leukocytosis in diabetic mice.[10] |
| Metabolic Effects | Can delay tumor growth in vivo in melanoma models.[5] At high doses, it can influence cellular energy metabolism.[5] | Improves endurance exercise capacity in diabetic mice.[10] Can ameliorate oxidative stress and cell death in kidney proximal tubular cells in a mouse model of lipotoxicity.[11] |
| Neuroprotective Effects | Plays a role in nervous system physiology.[5] | Not extensively documented in the provided search results. |
| Safety and Toxicology | Generally well-tolerated; a 90-day study in rats established a no-adverse-effect level at 300 mg/kg/day, with some effects on the liver and kidneys at higher doses.[12] | As an endogenous metabolite, it is considered to have a favorable safety profile. Specific toxicology studies were not detailed in the search results. |
Signaling Pathway: The NAD⁺ Salvage Pathway
The biological effects of nicotinamide and its derivatives are intrinsically linked to the NAD⁺ salvage pathway. This pathway recycles nicotinamide back into NAD⁺, a crucial coenzyme for redox reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in DNA repair, inflammation, and cellular stress responses.
Caption: The NAD⁺ Salvage Pathway, illustrating the conversion of nicotinamide derivatives to NAD⁺.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of in vivo findings. Below is a representative protocol for evaluating the anti-inflammatory effects of a nicotinamide derivative in a mouse model of lipopolysaccharide (LPS)-induced inflammation, based on common practices in the field.
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound (e.g., a nicotinamide derivative) compared to a vehicle control.
Animal Model:
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
-
Sex: Male
-
Acclimation: Animals are acclimated for at least one week prior to the experiment with ad libitum access to food and water.
Experimental Groups:
-
Vehicle Control: Mice receive the vehicle (e.g., saline) intraperitoneally (i.p.).
-
LPS Control: Mice receive LPS (e.g., 1 mg/kg, i.p.) and the vehicle.
-
Test Compound Group: Mice receive the test compound at various doses (e.g., 10, 50, 100 mg/kg, i.p. or oral gavage) one hour prior to LPS administration.
-
Positive Control (Optional): Mice receive a known anti-inflammatory agent (e.g., dexamethasone) prior to LPS administration.
Procedure:
-
Animals are randomly assigned to the experimental groups.
-
The test compound or vehicle is administered at the designated doses and route.
-
One hour post-treatment, LPS or saline is administered i.p. to induce an inflammatory response.
-
At a specified time point post-LPS administration (e.g., 2, 6, or 24 hours), animals are euthanized, and blood and tissues (e.g., liver, spleen, lungs) are collected.
Outcome Measures:
-
Serum Cytokine Levels: Blood is centrifuged to collect serum. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA or multiplex assays.
-
Tissue Myeloperoxidase (MPO) Activity: MPO is an enzyme indicative of neutrophil infiltration into tissues. Its activity can be measured spectrophotometrically as a marker of inflammation.
-
Histopathology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Gene Expression Analysis: RNA is extracted from tissues to quantify the expression of inflammatory genes (e.g., Tnf, Il6, Il1b) using quantitative real-time PCR (qRT-PCR).
Statistical Analysis: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test). A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
While the in vivo biological effects of this compound remain to be elucidated, the extensive research on related nicotinamide derivatives provides a strong foundation for hypothesizing its potential activities. Based on the available data for nicotinamide and N¹-methylnicotinamide, it is plausible that this compound could also modulate cellular metabolism and inflammatory responses through its interaction with the NAD⁺ salvage pathway. Future in vivo studies are essential to validate these potential effects, determine its pharmacokinetic and pharmacodynamic profile, and establish its safety and efficacy in relevant disease models. The experimental framework provided here offers a starting point for such investigations.
References
- 1. Frontiers | Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function [frontiersin.org]
- 2. qualialife.com [qualialife.com]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: implications for preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice | PLOS One [journals.plos.org]
- 11. 1-Methylnicotinamide ameliorates lipotoxicity-induced oxidative stress and cell death in kidney proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aboutnad.com [aboutnad.com]
Lacking Sufficient Data for a Comprehensive Structure-Activity Relationship Guide on 6-chloro-N-methylnicotinamide Derivatives
A comprehensive analysis of the structure-activity relationship (SAR) for 6-chloro-N-methylnicotinamide derivatives, complete with comparative quantitative data and detailed experimental protocols, cannot be provided at this time due to a lack of publicly available research focused specifically on this chemical scaffold.
While extensive research exists on the broader class of nicotinamide derivatives, which are investigated for a wide range of therapeutic targets, a specific and systematic SAR study on derivatives of this compound is not readily found in the scientific literature. This compound is noted as a valuable building block in medicinal chemistry, utilized in the synthesis of more complex molecules with potential enzyme inhibitory activity, particularly as ligands for nicotinic receptors.[1][2] However, detailed studies that systematically modify the this compound core and quantify the effects of these modifications on biological activity are not available.
Our search for relevant data encompassed a variety of targets for which nicotinamide derivatives have been explored, including but not limited to:
-
Nicotinamide N-methyltransferase (NNMT) inhibitors: Nicotinamide derivatives are widely studied as inhibitors of NNMT, an enzyme implicated in metabolic diseases and cancer.[3][4] While SAR studies for other classes of nicotinamide-based NNMT inhibitors are available, specific data for this compound analogs is absent.
-
ALKBH2 Inhibitors: Nicotinamide derivatives have also been investigated as inhibitors of the DNA demethylase ALKBH2.[5]
-
Succinate Dehydrogenase (SDH) Inhibitors: In the field of agrochemicals, nicotinamide derivatives are explored as fungicides targeting SDH.[6][7]
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The nicotinamide scaffold is a key component of ligands for nAChRs.
Despite the relevance of these areas, the specific contribution of the 6-chloro and N-methyl substitutions on the nicotinamide ring in a systematic SAR study remains unelucidated in the available literature.
General Methodologies for Synthesis and Biological Evaluation
While a specific comparative guide cannot be constructed, general experimental approaches for the synthesis and evaluation of nicotinamide derivatives can be outlined.
Synthesis of Nicotinamide Derivatives
The synthesis of nicotinamide derivatives often involves standard organic chemistry reactions. A common approach is the amidation of a corresponding carboxylic acid (nicotinic acid derivative). For instance, the synthesis of 6-substituted nicotinamide analogs can be achieved through a multi-step process starting from a substituted chloronicotinic acid.[8]
Biological Evaluation Protocols
The biological activity of nicotinamide derivatives is assessed using a variety of in vitro assays depending on the therapeutic target.
Enzyme Inhibition Assays:
-
Nicotinamide N-methyltransferase (NNMT) Inhibition Assay: The inhibitory activity against NNMT can be determined using a fluorometric assay. This method typically involves a reaction mixture with recombinant human NNMT, the substrate nicotinamide, and the methyl donor S-adenosylmethionine (SAM). The production of the methylated product is quantified, often through a coupled enzymatic reaction that generates a fluorescent signal. A decrease in fluorescence in the presence of the test compound indicates inhibition.[9][10][11]
-
Fluorescence Polarization (FP) Assay: This technique is used to study the binding of inhibitors to their target enzymes, such as ALKBH2. The assay measures the change in polarization of a fluorescently labeled ligand upon binding to the protein. Unlabeled inhibitors compete with the fluorescent ligand for binding, leading to a decrease in fluorescence polarization. This allows for the determination of binding affinity (Ki) or IC50 values.[12][13][14][15]
Hypothetical Structure-Activity Relationships
Based on general principles of medicinal chemistry and SAR studies of other nicotinamide derivatives, some hypothetical relationships for this compound analogs can be postulated:
-
Role of the 6-Chloro Group: The chlorine atom at the 6-position is an electron-withdrawing group, which can influence the electronic properties of the pyridine ring and the amide moiety. This can affect binding to the target protein through altered hydrogen bonding capacity or electrostatic interactions. Modifications at this position, for example, by replacing chlorine with other halogens or small alkyl groups, would be expected to significantly impact biological activity.
-
Role of the N-Methyl Group: The methyl group on the amide nitrogen contributes to the compound's lipophilicity and steric profile. Varying the size of this alkyl substituent (e.g., replacing methyl with ethyl or larger groups) would likely probe the steric tolerance of the binding pocket.
-
Further Substitutions: The introduction of various substituents on other positions of the pyridine ring or on a phenyl ring attached to the amide nitrogen would be a standard approach to explore the SAR. These substitutions could modulate properties such as solubility, metabolic stability, and target affinity through hydrophobic, steric, and electronic effects.
Conclusion
While the framework for designing and evaluating this compound derivatives exists, the specific experimental data required to construct a meaningful and objective comparison guide is not currently available in the public domain. Future research focusing on the systematic exploration of this scaffold is needed to elucidate its structure-activity relationships and potential as a source of novel therapeutic agents. Researchers interested in this area are encouraged to undertake such studies to fill this knowledge gap.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. tribioscience.com [tribioscience.com]
- 12. rsc.org [rsc.org]
- 13. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence polarization competition assay: the range of resolvable inhibitor potency is limited by the affinity of the fluorescent ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-chloro-N-methylnicotinamide: An Overview
A comparative guide for researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly available scientific literature lacks specific in vitro and in vivo efficacy studies for the compound 6-chloro-N-methylnicotinamide . This molecule is predominantly documented as a chemical intermediate for the synthesis of more complex pharmaceutical agents.
To fulfill the structural and content requirements of this guide, we will present a comparative analysis of a closely related class of compounds—chlorinated nicotinamide derivatives with fungicidal properties. This will serve as an illustrative example of how the in vitro and in vivo efficacy of such a compound would be evaluated and presented. The data and protocols are based on published research on N-(thiophen-2-yl) nicotinamide derivatives, some of which are chlorinated.
Illustrative Compound Class: Fungicidal N-(thiophen-2-yl) Nicotinamide Derivatives
This section provides a sample comparison guide for a representative fungicidal nicotinamide derivative, compound 4f , based on available literature.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data for the antifungal efficacy of a representative chlorinated nicotinamide derivative (Compound 4f) and its comparators.
Table 1: In Vitro Antifungal Activity
| Compound | Target Fungus | Efficacy Metric (EC50) | Reference Fungicide | Reference EC50 |
| Compound 4f | Pseudoperonospora cubensis (cucumber downy mildew) | 1.96 mg/L | Diflumetorim | 21.44 mg/L |
| Flumorph | 7.55 mg/L |
Table 2: In Vivo Fungicidal Efficacy (Field Trial)
| Compound Formulation (10% EC) | Application Rate | Target Disease | Control Efficacy | Reference Fungicide | Reference Efficacy |
| Compound 4f | 100 mg/L | Cucumber Downy Mildew | 70% | Flumorph (200 mg/L) | 56% |
| 200 mg/L | 79% | Mancozeb (1000 mg/L) | 76% |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.
In Vitro Antifungal Susceptibility Testing
The in vitro efficacy of the nicotinamide derivatives is determined by assessing the inhibition of mycelial growth of the target fungi.
-
Fungal Culture: The pathogenic fungus, Pseudoperonospora cubensis, is cultured on a suitable medium, such as potato dextrose agar (PDA), at a controlled temperature (e.g., 25-28°C) to obtain fresh mycelium.
-
Compound Preparation: The test compounds and reference fungicides are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted with the culture medium to achieve the desired final concentrations.
-
Assay Procedure: Mycelial plugs of a specific diameter are transferred to the center of petri dishes containing the medium mixed with the test compounds at various concentrations.
-
Incubation and Measurement: The plates are incubated for a period that allows for sufficient growth in the control group (medium with DMSO but without the test compound). The diameter of the fungal colony is then measured.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value, the concentration of the compound that inhibits fungal growth by 50%, is then determined using probit analysis.
In Vivo Fungicidal Activity Assay (Greenhouse/Field)
The in vivo efficacy is evaluated by testing the compounds' ability to protect a host plant from fungal infection.
-
Plant Cultivation: Healthy cucumber plants are grown under controlled greenhouse conditions to a specific developmental stage (e.g., the two-leaf stage).
-
Compound Application: The test compounds are formulated as an emulsifiable concentrate (EC) and diluted with water to the desired concentrations. The formulations are then sprayed evenly onto the leaves of the cucumber plants.
-
Inoculation: After the spray has dried, the plants are inoculated with a suspension of P. cubensis spores.
-
Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate the development of the disease.
-
Efficacy Evaluation: After a set incubation period (e.g., 7-10 days), the severity of the disease on the treated plants is assessed and compared to the untreated control plants. The control efficacy is calculated based on the reduction in disease symptoms.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for In Vitro and In Vivo Fungicidal Efficacy Testing.
Signaling Pathway Diagram
Many nicotinamide-based fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.
Caption: Inhibition of Succinate Dehydrogenase by a Nicotinamide Derivative.
Navigating the Landscape of Nicotinamide Analogs: A Comparative Guide for Researchers
In the dynamic field of drug discovery and development, nicotinamide and its derivatives represent a cornerstone for research into a multitude of cellular processes and therapeutic interventions. Among these, 6-chloro-N-methylnicotinamide stands as a key intermediate, offering a scaffold for the synthesis of novel compounds with potential enzymatic and receptor activity. This guide provides a comparative analysis of nicotinamide-based compounds, focusing on their role as enzyme inhibitors, to aid researchers, scientists, and drug development professionals in their exploration of this critical chemical space.
While specific experimental data for this compound's biological activity remains limited in publicly accessible literature, its structural features suggest its utility in developing analogs targeting key enzymes. This guide will, therefore, focus on the broader class of nicotinamide derivatives and their well-documented interactions with significant biological targets, providing a valuable framework for understanding the potential applications of compounds derived from this compound.
Comparison of Nicotinamide Analogs as Enzyme Inhibitors
The following tables summarize the activity of various nicotinamide analogs against key enzyme targets. This data is crucial for understanding structure-activity relationships and for guiding the design of new, more potent, and selective inhibitors.
| Compound Class | Target Enzyme | Key Findings | Reference Compound Example |
| Nicotinamide Analogs | Nicotinamide N-methyltransferase (NNMT) | Inhibition of NNMT is linked to potential treatments for obesity and diabetes. Novel analogs have been identified that effectively reduce the formation of 1-methyl-nicotinamide (MNA). | Compound 12 (a novel nicotinamide analog) |
| 6-Aminonicotinamides | Histone Deacetylases (HDACs) | Development of a nicotinamide series of HDAC inhibitors has led to the discovery of class I selective inhibitors with excellent potency and favorable pharmacokinetic profiles. | N/A |
| Nicotinamide-based compounds | Poly(ADP-ribose) Polymerase (PARP) | Nicotinamide itself is a known inhibitor of PARP, an enzyme family critical for DNA repair and genomic stability. Analogs are continuously being explored for enhanced efficacy. | Nicotinamide |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the efficacy of nicotinamide-based enzyme inhibitors.
Nicotinamide N-methyltransferase (NNMT) Inhibition Assay
Objective: To determine the inhibitory potential of a test compound on NNMT enzymatic activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human NNMT enzyme, the methyl donor S-adenosyl-L-methionine (SAM), and the substrate nicotinamide in a suitable buffer.
-
Inhibitor Addition: Add the test compound (e.g., a derivative of this compound) at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as an acid.
-
Product Quantification: The product of the reaction, 1-methylnicotinamide (MNA), is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the NNMT activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To measure the ability of a compound to inhibit HDAC activity.
Methodology:
-
Enzyme and Substrate Preparation: Use a commercially available HDAC assay kit containing a fluorogenic HDAC substrate and purified human HDAC enzyme (e.g., HDAC1).
-
Compound Incubation: Incubate the HDAC enzyme with the test compound (e.g., a 6-aminonicotinamide derivative) at various concentrations.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction. The substrate is typically an acetylated peptide linked to a fluorophore.
-
Deacetylation and Development: The HDAC enzyme deacetylates the substrate. A developer solution is then added, which releases the fluorophore from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity of the fluorescence is directly proportional to the HDAC activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in drug discovery is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key concepts.
Caption: Inhibition of the Nicotinamide N-methyltransferase (NNMT) pathway.
Caption: Experimental workflow for an in vitro HDAC inhibition assay.
Evaluating the Specificity of 6-chloro-N-methylnicotinamide as a Nicotinamide N-Methyltransferase (NNMT) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 6-chloro-N-methylnicotinamide as an inhibitor of Nicotinamide N-methyltransferase (NNMT), a key enzyme implicated in various metabolic diseases and cancers. By objectively comparing its performance with alternative inhibitors and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers navigating the landscape of NNMT-targeted drug discovery.
Introduction to this compound and NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide and other pyridine compounds, playing a crucial role in cellular metabolism and epigenetic regulation. Its upregulation is associated with numerous pathologies, making it an attractive therapeutic target. This compound belongs to the alpha-chloroacetamide (αCA) class of covalent inhibitors that target a cysteine residue in the active site of NNMT. This class of inhibitors has been reported to exhibit high potency and selectivity in biochemical assays.
Comparative Analysis of NNMT Inhibitors
The following table summarizes the inhibitory potency of various classes of NNMT inhibitors, including the αCA class to which this compound belongs. While a specific IC50 value for this compound is not publicly available, αCA compounds have demonstrated sub-micromolar potency in vitro.[1]
| Inhibitor Class | Representative Inhibitor(s) | Target | Assay Type | IC50/Ki | Key Findings & Notes |
| Alpha-Chloroacetamide (αCA) | This compound & related compounds | Human NNMT | Biochemical | Sub-µM [1] | Covalent inhibitors with excellent proteomic selectivity in cell lysates, though cellular inhibition can be weaker.[1] |
| Bisubstrate Inhibitors | Compound 78 | Human NNMT | Biochemical | IC50: 1.41 µM | Designed to mimic the transition state of the methylation reaction. |
| MS2734 (Compound 6) | Human NNMT | Biochemical | IC50: 14 ± 1.5 µM[2] | Occupies both substrate and cofactor binding sites. | |
| Nicotinamide Analogs | 5-amino-1-methylquinolinium (5-AMQ) | Human NNMT | In vitro | IC50: 1.2 µM[3] | Competitive with the nicotinamide substrate. |
| 6-methoxynicotinamide (6MeONa) | Human NNMT | In vitro | IC50: 2.5 µM[3] | ||
| EL-1 | Human NNMT | In vitro | IC50: 74 nM[3] | ||
| General Methyltransferase Inhibitors | Sinefungin | Methyltransferases | Biochemical | IC50: 3.9 ± 0.3 µM (for NNMT)[4] | Lacks selectivity for NNMT.[4] |
| S-adenosyl-L-homocysteine (SAH) | Methyltransferases | Biochemical | IC50: 26.3 ± 4.4 µM (for NNMT)[4] | Product of the methylation reaction; lacks selectivity.[4] | |
| Allosteric Inhibitors | Cyclic Peptides (e.g., 19 and 20) | Human NNMT | Biochemical | IC50: 0.23 µM and 0.24 µM[4] | Non-competitive with either SAM or nicotinamide, suggesting an allosteric binding site.[4] |
Specificity and Off-Target Considerations
A significant challenge in developing NNMT inhibitors is achieving selectivity over other S-adenosyl-L-methionine (SAM)-dependent methyltransferases due to the conserved nature of the SAM-binding pocket. While αCA inhibitors like this compound are reported to have excellent proteomic selectivity, potential off-targets should always be considered and evaluated. For some bisubstrate inhibitors, off-targets such as DOT1L and PRMT7 have been identified.[2] Chemoproteomic approaches are valuable tools for identifying the protein targets of small molecule inhibitors within a complex biological system.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of NNMT and the experimental approaches to evaluate its inhibitors, the following diagrams are provided.
Caption: Mechanism of NNMT inhibition.
Caption: Workflow for evaluating inhibitor specificity.
Experimental Protocols
Biochemical Fluorescence-Based NNMT Inhibition Assay
Principle: This continuous assay measures the production of S-adenosyl-L-homocysteine (SAH), which is enzymatically converted to homocysteine. The free thiol group of homocysteine reacts with a thiol-sensitive fluorescent probe to generate a signal proportional to NNMT activity.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-factor)
-
SAH hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo™)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) and other inhibitors
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, SAHH, and the fluorescent probe.
-
Add the test compounds to the wells.
-
Initiate the reaction by adding a mixture of NNMT enzyme, nicotinamide, and SAM.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cellular NNMT Inhibition Assay by LC-MS
Principle: This assay measures the ability of a compound to inhibit NNMT activity within a cellular context by quantifying the intracellular or secreted levels of the NNMT product, 1-methylnicotinamide (1-MNA), using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Human cell line expressing NNMT (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
Test compound (this compound) and other inhibitors
-
Lysis buffer (for intracellular 1-MNA)
-
Acetonitrile with 0.1% formic acid (for protein precipitation and sample extraction)
-
Internal standard (e.g., deuterated 1-MNA)
-
LC-MS system (e.g., Triple Quadrupole)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).
-
For intracellular 1-MNA:
-
Wash the cells with PBS.
-
Lyse the cells and collect the lysate.
-
Add ice-cold acetonitrile with the internal standard to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
-
For secreted 1-MNA:
-
Collect the cell culture medium.
-
Add ice-cold acetonitrile with the internal standard.
-
Centrifuge and collect the supernatant.
-
-
Analyze the samples by LC-MS to quantify the levels of 1-MNA.
-
Normalize the 1-MNA levels to a housekeeping measure (e.g., protein concentration for cell lysates).
-
Calculate the percent inhibition of 1-MNA production for each compound concentration and determine the cellular IC50 value.
Conclusion
This compound, as a member of the alpha-chloroacetamide class of covalent NNMT inhibitors, holds promise as a potent and selective tool for studying the biological functions of NNMT and as a potential therapeutic agent. While specific quantitative data for this individual compound remains to be published, the available information on its class suggests sub-micromolar in vitro potency and high selectivity. For definitive evaluation, it is crucial to determine its specific IC50 against NNMT and a broad panel of methyltransferases, alongside comprehensive cellular and in vivo characterization. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations.
References
- 1. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding Affinity of 6-chloro-N-methylnicotinamide to its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of nicotinamide-based compounds to their putative target, Nicotinamide N-methyltransferase (NNMT). While direct binding affinity data for 6-chloro-N-methylnicotinamide is not extensively available in the public domain, this document serves to contextualize its potential interaction by comparing it with known NNMT inhibitors. The information herein is intended to guide researchers in designing experiments to validate the binding of this compound and similar compounds.
Introduction to the Target: Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation.[1][2][3] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][3] Aberrant expression of NNMT has been linked to various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target.[1][4][5][6]
Comparative Binding Affinity of NNMT Inhibitors
Due to the limited availability of direct binding data for this compound, this section presents a comparison with other known NNMT inhibitors. This data, summarized in Table 1, provides a reference range for the potencies of various structural classes of inhibitors targeting NNMT. The inhibitors are broadly categorized into nicotinamide analogs and other small molecules.
| Compound Class | Compound Name | IC50 (µM) | Assay Type | Reference |
| Nicotinamide Analogs | Nicotinamide | 5500 | STD NMR | [7] |
| 6-Methylaminonicotinamide | 0.588 | Enzymatic Assay | [8] | |
| JBSNF-000088 | 1.8 | Enzymatic Assay | [9] | |
| 6-Methoxynicotinamide | N/A | In vivo studies reported | [2] | |
| Other Small Molecules | Sinefungin | 3.9 | Enzymatic Assay | [9] |
| S-Adenosyl-L-homocysteine (SAH) | 26.3 | Enzymatic Assay | [9] | |
| Azaindoline carboxamide 38 | Potent | In vivo chemical probe | [5] | |
| Quinolinium analogs | ~1 | Enzymatic Assay | [10] | |
| Tricyclic compounds (cpd 3) | 0.18 | HTS | [2] | |
| Bisubstrate analogue 2 | 4.4 | Enzymatic Assay | [1] | |
| NS1 (alkynyl bisubstrate) | <0.001 | Enzymatic Assay | [6][11] | |
| Cyclic peptide 19 | 0.23 | mRNA Display | [9] | |
| Covalent inhibitor (αCA) | <1 | ABPP | [4] |
Table 1: Comparative Binding Affinities of Selected NNMT Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for a variety of compounds that inhibit NNMT. The data is compiled from multiple sources and assay types, providing a broad overview of inhibitor potencies.
Experimental Protocols for Validating Binding Affinity
To validate the binding affinity of this compound to NNMT, a variety of experimental approaches can be employed. Below are detailed methodologies for key experiments.
NNMT Inhibition Assay (Enzymatic Assay)
This is a fundamental assay to determine the inhibitory potential of a compound on the enzymatic activity of NNMT.
Principle: The assay measures the rate of MNA production, the product of the NNMT-catalyzed reaction. The reduction in MNA formation in the presence of an inhibitor is used to calculate the IC50 value.
Materials:
-
Recombinant human NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Detection reagent for MNA or SAH (e.g., using LC-MS/MS or a coupled enzymatic assay)
Procedure:
-
Prepare a reaction mixture containing NNMT enzyme, nicotinamide, and SAM in the assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the final component (e.g., SAM).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction (e.g., by adding a quenching solution like trichloroacetic acid).
-
Quantify the amount of MNA or SAH produced using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Saturation Transfer Difference (STD) NMR Spectroscopy
STD NMR is a powerful technique to identify and characterize the binding of a small molecule to a large protein.[7]
Principle: This method relies on the transfer of saturation from the protein to a bound ligand. By irradiating the protein with radiofrequency pulses, only the protons of the ligand that are in close proximity to the protein will receive saturation, leading to a decrease in their NMR signal intensity.
Materials:
-
Purified NNMT protein
-
Test compound (e.g., this compound)
-
Deuterated buffer (e.g., phosphate buffer in D2O)
Procedure:
-
Prepare two samples: one containing the NNMT protein and the test compound, and a reference sample with only the test compound.
-
Acquire a standard 1D proton NMR spectrum of the mixture.
-
Perform the STD NMR experiment by selectively irradiating the protein resonances.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum, which will only show signals from the bound ligand.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the molecule are interacting with the protein. The dissociation constant (Kd) can also be determined by titrating the ligand.[7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the NNMT signaling pathway and a typical experimental workflow for validating binding affinity.
References
- 1. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Affinity Studies of Nicotinamide N-methyltransferase and Ligands by Saturation Transfer Difference NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
side-by-side comparison of synthetic routes for 6-chloro-N-methylnicotinamide
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 6-chloro-N-methylnicotinamide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a side-by-side comparison of two common synthetic routes to this compound, offering detailed experimental protocols and a clear summary of their respective advantages and disadvantages.
Synthetic Routes Overview
Two primary synthetic strategies for the preparation of this compound from 6-chloronicotinic acid are outlined below. Route 1 involves a two-step process via an acid chloride intermediate, while Route 2 describes a one-step direct amidation using a coupling agent.
Figure 1. Comparative workflow of the two synthetic routes for this compound.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative and qualitative aspects of the two synthetic routes, allowing for a direct comparison to aid in the selection of the most appropriate method for a given research or production context.
| Feature | Route 1: Two-Step Synthesis via Acyl Chloride | Route 2: One-Step Direct Amidation (Representative) |
| Number of Steps | 2 | 1 |
| Starting Material | 6-Chloronicotinic Acid | 6-Chloronicotinic Acid |
| Key Reagents | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅), Methylamine | Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS), Methylamine |
| Reaction Conditions | Step 1: Reflux; Step 2: 0°C to room temperature | 0°C to room temperature |
| Overall Yield | High (typically >85%) | Moderate to High (typically 70-90%)[1] |
| Purity of Crude | Generally high | Contains dicyclohexylurea (DCU) byproduct |
| Purification Method | Filtration and washing | Filtration to remove DCU, followed by aqueous work-up and potentially chromatography |
| Advantages | High yield, clean reaction for the second step, readily available and inexpensive chlorinating agents. | Fewer steps, milder reaction conditions. |
| Disadvantages | Use of harsh and corrosive chlorinating agents, requires an additional step. | Formation of a byproduct (DCU) that needs to be removed, coupling agents can be expensive. |
Experimental Protocols
Route 1: Two-Step Synthesis via Acyl Chloride
Step 1: Synthesis of 6-Chloronicotinoyl Chloride [2]
-
Materials:
-
6-Chloronicotinic acid: 100 g
-
Phosphorus oxychloride (POCl₃): 75 mL
-
Phosphorus pentachloride (PCl₅): 144 g
-
Anhydrous toluene
-
-
Procedure:
-
In a reaction vessel, intimately mix 100 g of 6-chloronicotinic acid with 75 mL of phosphorus oxychloride and 144 g of phosphorus pentachloride.
-
With stirring, slowly heat the mixture in an oil bath to 80°C over a period of 25 minutes.
-
Increase the bath temperature to 125°C and reflux the solution with stirring for 1 hour.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add anhydrous toluene to the residue and concentrate again under reduced pressure, finally using an oil pump to yield 6-chloronicotinoyl chloride as a colorless solid.
-
Step 2: Synthesis of this compound [3]
-
Materials:
-
Crude 6-chloronicotinoyl chloride: 26.2 g
-
Anhydrous methylamine: 25 mL
-
Dioxane: 150 mL
-
Toluene: 50 mL
-
Water
-
-
Procedure:
-
Prepare a solution of 25 mL of anhydrous methylamine in a mixture of 150 mL of dioxane and 50 mL of toluene.
-
Cool the methylamine solution to 0°C to -5°C.
-
Introduce 26.2 g of crude 6-chloronicotinoyl chloride in portions to the cooled methylamine solution while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture for an additional 3 hours, allowing it to warm to room temperature.
-
Evaporate the reaction mixture in vacuo.
-
Stir the residue with 100 mL of water.
-
Filter off the undissolved solid and dry it to obtain crude this compound. The reported melting point of the crude product is 150°-154°C.[3]
-
Route 2: One-Step Direct Amidation using DCC
This protocol is a general procedure adapted for the specific synthesis of this compound.[4][5]
-
Materials:
-
6-Chloronicotinic acid: 1 equivalent
-
Methylamine (solution in a suitable solvent like THF or as a gas): 1.1 equivalents
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 equivalents
-
N-Hydroxysuccinimide (NHS): 1 equivalent (optional, but recommended to improve efficiency and reduce side reactions)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 6-chloronicotinic acid and 1 equivalent of NHS in anhydrous DCM.
-
Cool the stirred solution to 0°C using an ice bath.
-
In a separate container, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0°C over 5-10 minutes.
-
Stir the reaction mixture at 0°C for one hour to allow for the formation of the active ester.
-
Slowly add 1.1 equivalents of methylamine to the reaction mixture at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography on silica gel.
-
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will largely depend on the specific requirements of the researcher or organization.
-
Route 1 is a robust, high-yielding method that is well-suited for larger-scale synthesis where the use of traditional, cost-effective reagents is preferred. The primary drawback is the handling of corrosive chlorinating agents.
-
Route 2 provides a more streamlined, one-pot approach with milder conditions, which can be advantageous for smaller-scale laboratory synthesis and for substrates that may be sensitive to the harsh conditions of Route 1. However, the cost of coupling agents and the need to remove the DCU byproduct are important considerations.
By carefully evaluating these factors, researchers can select the synthetic strategy that best aligns with their goals in terms of yield, purity, cost, and safety.
References
Safety Operating Guide
Proper Disposal of 6-chloro-N-methylnicotinamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-chloro-N-methylnicotinamide (CAS Number: 54189-82-1), a compound used in pharmaceutical and scientific research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, following all institutional, local, state, and federal regulations. The primary source of safety information for this compound is its Safety Data Sheet (SDS), which should be consulted before handling or disposal.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite. Collect the absorbed material into a designated, labeled container for hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream. The following step-by-step protocol outlines the necessary procedures for its safe and compliant disposal.
1. Waste Identification and Classification:
-
Hazardous Waste Determination: Based on its chemical structure (a chlorinated organic compound), this compound should be treated as a hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous under US EPA guidelines (40 CFR 261.3).[1]
-
Waste Profile: Create a waste profile for the compound. This includes the chemical name, CAS number, and any known hazards.
2. Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting all this compound waste. The container must be made of a material compatible with the chemical.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. In particular, avoid mixing with strong oxidizing agents, acids, or bases, as this could lead to hazardous reactions.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "54189-82-1," and an indication of the associated hazards (e.g., "Toxic," "Irritant").
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of the operator of the process generating the waste.
-
Container Management: Keep the waste container closed at all times except when adding waste. Ensure the container is in good condition and not leaking.
4. Final Disposal:
-
Licensed Waste Hauler: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations. This typically involves incineration at a permitted hazardous waste facility.
-
Do Not Dispose in Sanitary Sewer: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| CAS Number | 54189-82-1 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C₇H₇ClN₂O | [4] |
| Molecular Weight | 170.60 g/mol | |
| Melting Point | 152.8-153.4 °C | |
| Boiling Point | 347.6 °C at 760 mmHg |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. 6-Chloro-N-methyl nicotinamide MSDS - 843924 - Merck [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. scbt.com [scbt.com]
- 5. This compound [myskinrecipes.com]
- 6. 6-CHLORO-N-METHYL-NICOTINAMIDE CAS#: 54189-82-1 [m.chemicalbook.com]
- 7. This compound [myskinrecipes.com]
- 8. 54189-82-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 54189-82-1|this compound|BLD Pharm [bldpharm.com]
Essential Safety and Operational Guide for Handling 6-chloro-N-methylnicotinamide
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 6-chloro-N-methylnicotinamide. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A robust personal protective equipment plan is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on best practices for similar chlorinated heterocyclic compounds.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact or handling larger quantities, consult the manufacturer's chemical resistance guide to select the appropriate glove material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid compounds, a particulate filter conforming to EN 143 is recommended. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict experimental protocol is crucial for minimizing risks. The following step-by-step guide details the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit readily accessible.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Handle the compound within a well-ventilated area, ideally inside a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing. Do not breathe in dust or vapors.
-
Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent contamination and exposure.
-
Store away from incompatible materials.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound.
-
Decontaminate the work surface and any equipment used during the procedure.
-
Remove and properly dispose of contaminated PPE.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Dispose of any materials that have come into contact with the chemical in a designated hazardous waste container for halogenated organic waste.[1]
-
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Incineration is often the preferred method for chlorinated compounds.[2] Do not dispose of down the drain.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
